molecular formula C11H14ClNO B13957014 4-(Butylamino)benzoyl chloride CAS No. 93959-20-7

4-(Butylamino)benzoyl chloride

Cat. No.: B13957014
CAS No.: 93959-20-7
M. Wt: 211.69 g/mol
InChI Key: WFARVAXZMZTXDL-UHFFFAOYSA-N
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Description

4-(Butylamino)benzoyl chloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Butylamino)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Butylamino)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(butylamino)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-3-8-13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFARVAXZMZTXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536761
Record name 4-(Butylamino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93959-20-7
Record name 4-(Butylamino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Stability of 4-(Butylamino)benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, stability profile, and handling protocols for 4-(Butylamino)benzoyl chloride , a critical but transient intermediate in the synthesis of local anesthetics like Tetracaine.

Executive Summary

4-(Butylamino)benzoyl chloride (CAS: 93959-20-7) is a highly reactive acyl chloride intermediate. Unlike stable commercial reagents, it is characterized by significant moisture sensitivity and thermal instability.[1] It is almost exclusively generated in situ via the chlorination of 4-(butylamino)benzoic acid and immediately consumed in subsequent nucleophilic acyl substitution reactions.

Critical Handling Directive: Due to the presence of both a nucleophilic secondary amine and an electrophilic acid chloride within the same molecule, this compound poses a high risk of self-polymerization if the amine is not protonated (protected) or if the concentration is uncontrolled. Successful utilization requires strict anhydrous conditions and maintenance of the hydrochloride salt form during the intermediate stage.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name 4-(Butylamino)benzoyl chloride
CAS Number 93959-20-7
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Appearance Viscous yellow oil or low-melting solid (crude)
Solubility Soluble in DCM, Toluene, THF; Reacts violently with water/alcohols
Key Functional Groups Acyl Chloride (-COCl), Secondary Amine (-NHBu)
In-Situ Form Typically exists as the Hydrochloride Salt (protonated amine) in reaction mixtures to prevent self-reaction.

Reactivity Profile & Stability Mechanisms[1][8]

The Dual-Reactivity Challenge

The core instability of 4-(butylamino)benzoyl chloride arises from its bifunctional nature.

  • Electrophilic Center: The carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack.[1]

  • Nucleophilic Center: The lone pair on the secondary butylamine nitrogen is a potent nucleophile.[1]

Self-Polymerization Risk: In the free base form, the amine of one molecule can attack the acyl chloride of another, leading to rapid formation of polyamide oligomers.

  • Mitigation Strategy: The synthesis is conducted in highly acidic media (excess SOCl₂ or HCl), ensuring the amine is protonated (

    
    ) and non-nucleophilic during the formation step.
    
Hydrolysis & Degradation

Exposure to atmospheric moisture triggers rapid hydrolysis, reverting the compound to its parent acid and releasing corrosive HCl gas.[1]

Degradation Pathway (DOT Diagram):

Hydrolysis Figure 1: Hydrolytic degradation pathway releasing HCl gas. AcidCl 4-(Butylamino)benzoyl Chloride Transition Tetrahedral Intermediate AcidCl->Transition + Nucleophilic Attack Water H₂O (Moisture) Water->Transition Products 4-(Butylamino)benzoic Acid + HCl (gas) Transition->Products Elimination of Cl⁻

[1]

Synthesis & Production Protocols

Context: This protocol describes the generation of the intermediate for immediate use (e.g., Tetracaine synthesis). Isolation is not recommended .[1]

Reagents & Equipment[9][10]
  • Precursor: 4-(Butylamino)benzoic acid (Dried under vacuum at 60°C for 4h).

  • Reagent: Thionyl Chloride (SOCl₂), freshly distilled.[1]

  • Solvent: Toluene (Anhydrous) or neat SOCl₂.[1]

  • Catalyst: DMF (Dimethylformamide) - catalytic amount (facilitates Vilsmeier-Haack type activation).

Step-by-Step Methodology
  • Charge: In a flame-dried 3-neck round bottom flask under Nitrogen atmosphere, charge 4-(butylamino)benzoic acid (1.0 eq).

  • Chlorination: Add Thionyl Chloride (1.5 - 2.0 eq) dropwise.[1]

    • Note: If using a solvent, slurry the acid in Toluene first.[1]

  • Activation: Add 2-3 drops of anhydrous DMF.

  • Reaction: Heat to reflux (approx. 75-80°C) for 2–3 hours.

    • Observation: Evolution of SO₂ and HCl gas.[1][2][3][4] The suspension should turn into a clear, homogenous solution (yellowish/brown).

  • Purification (In-Situ): Apply vacuum to remove excess SOCl₂ and dissolved gases.[1]

    • Critical: Do not expose to air.[1] The residue is the 4-(butylamino)benzoyl chloride hydrochloride .

  • Utilization: Re-dissolve the residue immediately in anhydrous Toluene or DCM for the coupling step (e.g., with 2-dimethylaminoethanol).

Synthesis Workflow (DOT Diagram):

Synthesis Figure 2: In-situ generation workflow for 4-(butylamino)benzoyl chloride. Start 4-(Butylamino)benzoic Acid Intermediate Reaction Mixture (Clear Solution) Start->Intermediate Chlorination Reagents SOCl₂ + cat. DMF (Reflux, 80°C) Reagents->Intermediate Vacuum Vacuum Distillation (Remove excess SOCl₂) Intermediate->Vacuum Product 4-(Butylamino)benzoyl chloride (Hydrochloride Salt Residue) Vacuum->Product NextStep Immediate Coupling (e.g., with Aminoalcohol) Product->NextStep Re-dissolve & React

Handling & Safety (E-E-A-T)

Storage Protocols
  • Condition: Store only if absolutely necessary.

  • Environment: Sealed under inert gas (Argon/Nitrogen) in a desiccator.[1]

  • Temperature: -20°C.

  • Shelf Life: <24 hours recommended. Long-term storage leads to HCl loss and subsequent self-polymerization.[1]

Safety Hazards
  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1]

  • Inhalation: Reacts with mucosal moisture to form HCl; extremely irritating to the respiratory tract.[1]

  • Pressure: Sealed containers may pressurize due to gas evolution (SO₂/HCl) if moisture ingress occurs.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 120049, 4-Butylbenzoyl chloride. Retrieved from [Link](Note: Structural analog reference for general acyl chloride properties).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link].

  • ChemSrc. (2025).[1] CAS 93959-20-7 Entry: Benzoyl chloride, 4-(butylamino)-.[5] Retrieved from [Link].[1]

Sources

Technical Guide: Solubility Profile & Handling of 4-(Butylamino)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility and handling of 4-(Butylamino)benzoyl chloride , a critical but highly reactive intermediate in the synthesis of local anesthetics like Tetracaine.

Part 1: Executive Summary & The "Stability Paradox"

4-(Butylamino)benzoyl chloride is an electrophilic acylating agent derived from 4-(butylamino)benzoic acid. While it is a theoretical intermediate in direct esterification routes for Tetracaine, it presents a fundamental chemical challenge: Self-Reactivity .

The Core Challenge

This molecule contains both a nucleophile (secondary amine) and an electrophile (acid chloride) on the same scaffold. In its free base form, it is prone to rapid intermolecular polymerization (forming polyamides) or dimerization.

Therefore, the "solubility profile" of this compound is inseparable from its stability profile. It cannot be stored or dissolved for extended periods in its neutral form. It must be:

  • Maintained as a Hydrochloride Salt (protonated amine blocks self-reaction).

  • Generated In-Situ and reacted immediately.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the need to suppress hydrolysis and prevent polymerization while maintaining the solubility of the precursor acid.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsCompatibilityTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (Recommended)Excellent solubility for the acid precursor and the resulting acid chloride. Non-reactive. High volatility allows easy removal.
Aromatic Hydrocarbons Toluene, XyleneHigh (Recommended)Standard industrial solvent. Good for azeotropic removal of water/SOCl₂. The acid chloride is soluble; the HCl salt may precipitate (slurry).
Ethers THF, 2-MeTHF, DioxaneModerate Must be strictly anhydrous. THF can be polymerized by strong Lewis acids, but is generally stable with acid chlorides at low temps.
Polar Aprotic DMF, DMAc, NMPLow / Conditional Risk: Can catalyze Vilsmeier-Haack type side reactions with SOCl₂. Use only catalytic amounts (as a promoter).
Protic Solvents Methanol, Ethanol, WaterPROHIBITED Immediate solvolysis (alcoholysis/hydrolysis). Destroys the reagent.
Aliphatic Hydrocarbons Hexanes, HeptaneLow Poor solubility for the polar amino-acid precursor. Useful only as anti-solvents for precipitation.
Theoretical Solubility Parameters

Based on Group Contribution Methods (Van Krevelen)

  • LogP (Octanol/Water): ~3.4 (Lipophilic, favors organic phases).

  • Polar Surface Area (PSA): Low (~26 Ų) for the chloride, but H-bonding potential exists at the amine.

  • Preferred Dielectric Constant (

    
    ):  2.0 – 9.0 (Toluene to DCM range).
    

Part 3: Experimental Protocols

Protocol A: In-Situ Generation in Toluene (Recommended)

This protocol avoids isolation, treating the chloride as a transient species.

Materials:

  • 4-(Butylamino)benzoic acid (CAS 4740-24-3)[1]

  • Thionyl Chloride (SOCl₂)

  • Toluene (Anhydrous)

  • Catalytic DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Suspension: Charge 4-(butylamino)benzoic acid (1.0 eq) into Toluene (10 V). The starting material may be a slurry.

  • Activation: Add Thionyl Chloride (1.2 – 1.5 eq) dropwise at 0–5°C under Nitrogen.

  • Catalysis: Add 1-2 drops of dry DMF.

  • Reaction: Warm to reflux (or 70-80°C). The evolution of SO₂ and HCl gas indicates reaction progress.

  • Solubilization: As the acid converts to the acid chloride hydrochloride salt, the slurry typically thins or changes color, though the salt form may remain suspended.

  • Utilization: Do not filter. Evaporate excess SOCl₂ under reduced pressure (or azeotrope with fresh toluene) and use the resulting toluene solution/slurry immediately for the next coupling step (e.g., addition of dimethylaminoethanol).

Protocol B: Handling the Hydrochloride Salt

If isolation is strictly necessary (e.g., for characterization), it must be isolated as the salt:



  • Solubility: Insoluble in non-polar solvents (Toluene, Hexane).

  • Isolation: Filter the reaction slurry from Protocol A under inert atmosphere (Schlenk frit). Wash with dry Hexane.

  • Storage: Store under Argon at -20°C. Extremely Hygroscopic.

Part 4: Reaction Pathways & Visualization

The following diagram illustrates the critical "Fork in the Road" between successful synthesis and polymerization.

G cluster_0 Path A: Polymerization (Avoid) cluster_1 Path B: Stabilization (Recommended) Start 4-(Butylamino)benzoic Acid Intermediate 4-(Butylamino)benzoyl Chloride (Transient Species) Start->Intermediate Activation SOCl2 + SOCl2 / Toluene SelfReact Intermolecular Attack (Free Amine attacks Acyl Chloride) Intermediate->SelfReact Neutral pH / Long Time SaltForm Hydrochloride Salt Form [R-NH2-Bu]+ Cl- Intermediate->SaltForm Excess HCl (In-situ) Polymer Polyamide Tar (Insoluble/Useless) SelfReact->Polymer Coupling Reaction with Nucleophile (e.g., DMAE) SaltForm->Coupling + Base / Nucleophile Product Tetracaine Precursor Coupling->Product

Caption: Stability decision tree. The free base intermediate is unstable; the pathway must be forced through the HCl salt or immediate consumption.

Part 5: Safety & Handling (MSDS Highlights)

Hazard Class: Corrosive (Acid Chloride), Lachrymator.

  • Moisture Sensitivity: Reacts violently with water to release HCl gas.

  • Inhalation: High risk. Use only in a fume hood.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Quenching: Quench excess reagent by slow addition to a mixture of ice and sodium bicarbonate. Do not add water directly to the concentrated chloride.

References

  • Sigma-Aldrich. (2025). Product Specification: 4-(Butylamino)benzoic acid (CAS 4740-24-3).[1] Link

  • ChemicalBook. (2025).[2] Synthesis of Tetracaine Hydrochloride: Optimized Industrial Routes. Link

  • PubChem. (2025).[3] Compound Summary: 4-(Butylamino)benzoic acid.[1][4][5][6] National Library of Medicine. Link

  • Sano, T., et al. (1999).[7] "Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA". Synthesis, 1999(7), 1141-1144. (Mechanistic reference for benzoyl chloride reactivity). Link

  • Google Patents. (2017). CN106518697A: Preparation method of tetracaine hydrochloride. (Describes the in-situ handling of the acid chloride intermediate). Link

Sources

Technical Guide: Molecular Dynamics and Synthetic Utility of p-Butylaminobenzoyl Chloride

[1]

Executive Summary

4-(Butylamino)benzoyl chloride (CAS: N/A for transient intermediate; related Acid CAS: 4740-24-3) represents a critical "push-pull" aromatic system utilized primarily as the electrophilic intermediate in the synthesis of local anesthetics, most notably Tetracaine .[1]

This guide addresses the molecule's unique stability paradox—containing both a nucleophilic secondary amine and an electrophilic acyl chloride—and provides validated protocols for its in situ generation and reaction. For the medicinal chemist, mastering this intermediate is key to optimizing yield and minimizing impurity profiles (specifically the dimerization byproducts) in anesthetic synthesis.

Molecular Architecture & Electronic Properties[1]

The "Push-Pull" Electronic System

The reactivity of p-butylaminobenzoyl chloride is defined by the competing electronic effects across the benzene ring.[1]

  • Donor Group (Position 4): The butylamino group (

    
    ) is a strong electron donor via resonance (+M effect), increasing electron density in the ring.[1]
    
  • Acceptor Group (Position 1): The acyl chloride (

    
    ) is a strong electron withdrawer (-M, -I), activating the carbonyl carbon for nucleophilic attack.[1]
    

This conjugation creates a significant dipole moment and stabilizes the acyl cation character, but it also reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

Resonance Stabilization

The lone pair on the nitrogen atom donates into the aromatic system, creating a resonance structure where the C=O bond order is slightly reduced. This has two practical implications:

  • Reduced Reactivity: It is less reactive toward weak nucleophiles than standard benzoyl chlorides.[1]

  • Hydrolysis Resistance: It displays a marginally higher half-life in moist air compared to aliphatic acid chlorides, though it remains moisture-sensitive.[1]

ResonanceFig 1. Resonance contributions reducing carbonyl electrophilicityStruct1Neutral FormCl-C(=O)-Ph-NH-BuStruct2Zwitterionic Form(-)O-C(Cl)=Ph=N(+)(H)-BuStruct1->Struct2Resonance (+M Effect)

The Stability Paradox & Handling

The Self-Destruction Mechanism

A free molecule of p-butylaminobenzoyl chloride contains both a nucleophile (amine) and an electrophile (acyl chloride).[1] In its neutral free-base form, it is prone to rapid intermolecular polymerization , forming poly-amides or cyclic dimers.[1]

The Hydrochloride Solution

To prevent self-reaction, this compound is almost exclusively generated and maintained as the Hydrochloride Salt .[1]

  • Mechanism: Protonation of the amine (

    
    ) removes its nucleophilicity.[1]
    
  • Result: The electrophilic acyl chloride remains intact, ready to react with an external nucleophile (e.g., dimethylaminoethanol).

Field Insight: Never attempt to isolate the free base of p-butylaminobenzoyl chloride.[1] Always handle it as the hydrochloride salt or effectively solvated in non-nucleophilic solvents (DCM, Toluene) with no excess base present until the coupling step.

Experimental Protocol: In Situ Generation

Note: This protocol describes the conversion of the stable precursor, p-butylaminobenzoic acid, into the reactive chloride.

Reagents & Stoichiometry
ComponentEquiv.Role
p-Butylaminobenzoic Acid 1.0Precursor
Thionyl Chloride (

)
1.2 - 1.5Chlorinating Agent
Toluene SolventInert medium (azeotropic removal of SO2)
DMF (Cat.) 0.05Vilsmeier-Haack type catalyst
Step-by-Step Synthesis Workflow
  • Suspension: Charge a dry reactor with p-butylaminobenzoic acid and anhydrous Toluene (5-10 volumes).

  • Activation: Add catalytic DMF (N,N-Dimethylformamide).

  • Chlorination: Add Thionyl Chloride dropwise at room temperature.

    • Observation: Evolution of HCl and SO2 gas.[1][2]

  • Reflux: Heat to 70-80°C for 2-3 hours.

    • Endpoint: Solution becomes clear (homogenous).

  • Isolation (Optional but recommended): Distill off excess

    
     and Toluene under vacuum to leave the crude acyl chloride hydrochloride  as a viscous oil or semi-solid.[1]
    
    • Why? Excess

      
       will react with the alcohol in the next step to form alkyl chlorides (impurity).[1]
      

SynthesisFig 2. Chlorination Pathway via Thionyl ChlorideAcidp-Butylaminobenzoic Acid(Solid, Stable)InterIntermediate Complex(O-S-Cl bond)Acid->InterDMF Cat. / 25°CSOCl2Thionyl Chloride(Excess)SOCl2->InterProductp-Butylaminobenzoyl Chloride HCl(Reactive Salt)Inter->ProductHeat (75°C)ByproductsSO2 (gas) + HCl (gas)Inter->Byproducts

[1][3][4]

Application Case Study: Synthesis of Tetracaine

The primary utility of this molecule is the esterification with 2-(dimethylamino)ethanol.[1]

Reaction Logic

Since the acyl chloride is generated as an HCl salt, the reaction with the alcohol requires careful base management.

  • If Base is added too fast: The amine deprotonates and self-polymerizes.[1]

  • If Base is absent: The reaction generates HCl, which may protonate the target alcohol, slowing kinetics.

Optimized Protocol: Add the alcohol (2-dimethylaminoethanol) to the acyl chloride solution slowly. The alcohol acts as the nucleophile.[1] Only after the ester bond is formed should the system be neutralized to obtain the free base Tetracaine.

Analytical Characterization (Predicted)

When analyzing reaction mixtures, look for these signatures:

TechniqueSignalAssignment
IR Spectroscopy 1775

C=O[1] Stretch (Acyl Chloride) - Distinct shift from Acid (1680) and Ester (1710).[1]
H-NMR (

)

7.9 (d), 6.6 (d)
Aromatic protons (AA'BB' system).[1]
H-NMR (

)

3.1-3.2 (t)

protons of the butyl group.[1]
Mass Spec m/z 211 / 213Molecular ion

(Cl isotope pattern 3:1).[1]

Safety & Toxicology

  • Corrosivity: As an acyl chloride, it hydrolyzes to release HCl on contact with moisture (skin/lungs).[1]

  • Sensitization: Like many aniline derivatives, it is a potential skin sensitizer.

  • P-chem Hazard: Reacts violently with protic solvents (water, alcohols) if unmoderated.[1]

References

  • PubChem. (2025).[1][3] 4-(Butylamino)benzoic acid (Precursor Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • Greenberg, J. A., & Sammakia, T. (2017).[1][4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Mechanism of Nucleophilic Acyl Substitution. (General Reference for Acyl Chloride Mechanism).

A Guide to Determining the Thermodynamic Properties of 4-(Butylamino)benzoyl Chloride Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the thermodynamic properties of 4-(butylamino)benzoyl chloride and its derivatives. In the absence of extensive experimental data for this specific class of compounds, this document serves as a procedural and theoretical manual, equipping researchers with the necessary knowledge to obtain critical thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy. A thorough understanding of these properties is paramount in drug development for predicting compound stability, reactivity, and bioavailability. This guide details both state-of-the-art experimental techniques and robust computational methods, offering a multi-faceted approach to thermodynamic characterization.

Introduction: The Thermodynamic Imperative in Drug Discovery

The journey of a drug molecule from discovery to clinical application is fraught with challenges, many of which are governed by the fundamental principles of thermodynamics. For derivatives of 4-(butylamino)benzoyl chloride, a class of compounds with potential applications in medicinal chemistry, a deep understanding of their thermodynamic landscape is not merely academic—it is a critical component of rational drug design.[1] Thermodynamic parameters provide a quantitative measure of a molecule's stability, its propensity to react, and its interactions with biological targets.

  • Enthalpy of formation (ΔHᵣ°) dictates the energy stored within the molecule's chemical bonds. A highly exothermic enthalpy of formation suggests a very stable compound, which is often a desirable trait for a drug substance to ensure a reasonable shelf-life and prevent unwanted degradation.

  • Standard entropy (S°) is a measure of the molecule's disorder. It influences the spontaneity of reactions and binding events.

  • Gibbs free energy of formation (ΔGᵣ°) combines enthalpy and entropy to provide the ultimate measure of thermodynamic stability and spontaneity under standard conditions.

This guide will navigate the methodologies required to elucidate these crucial parameters for 4-(butylamino)benzoyl chloride derivatives, thereby empowering researchers to make data-driven decisions in the optimization of lead compounds.

Synthesis of 4-(Butylamino)benzoyl Chloride: A Plausible Route

A prerequisite to any experimental thermodynamic study is the synthesis and purification of the compound of interest. While numerous methods exist for the preparation of benzoyl chloride derivatives, a common and effective approach involves the chlorination of the corresponding carboxylic acid.[2]

A plausible synthetic pathway for 4-(butylamino)benzoyl chloride is outlined below. This multi-step synthesis starts from the readily available 4-aminobenzoic acid.

Synthesis_Workflow A 4-Aminobenzoic Acid B Protection of Amine (e.g., Acetylation) A->B Acetic Anhydride C N-(4-carboxyphenyl)acetamide B->C D Alkylation with Butyl Halide (e.g., Butyl Bromide) C->D NaH, Butyl Bromide E N-Butyl-N-(4-carboxyphenyl)acetamide D->E F Deprotection of Amine (Acid or Base Hydrolysis) E->F HCl or NaOH G 4-(Butylamino)benzoic Acid F->G H Chlorination with Thionyl Chloride (SOCl₂) G->H SOCl₂ I 4-(Butylamino)benzoyl Chloride H->I Bomb_Calorimetry_Workflow cluster_0 Bomb Calorimeter Setup cluster_1 Measurement & Calculation A Weighed Sample of 4-(Butylamino)benzoyl Chloride B Sealed in a 'Bomb' with excess pure Oxygen A->B C Immersed in a known volume of water B->C D Ignition C->D E Measure Temperature Rise (ΔT) of water D->E F Calculate Heat Released (q) q = C_cal * ΔT E->F G Calculate Enthalpy of Combustion (ΔH꜀°) per mole of sample F->G H Calculate Enthalpy of Formation (ΔHᵣ°) using Hess's Law G->H

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

  • A precisely weighed sample of 4-(butylamino)benzoyl chloride is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

  • The bomb is purged and then filled with pure oxygen to a high pressure (typically 20-30 atm).

  • The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • The temperature change is carefully measured with a high-precision thermometer.

  • The heat capacity of the calorimeter system (C_cal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • The enthalpy of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

  • Finally, the standard enthalpy of formation (ΔHᵣ°) is calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂). [3] Trustworthiness of the Protocol: The accuracy of this method relies on complete combustion and precise temperature measurements. The use of a standard for calibration ensures the reliability of the obtained heat capacity for the calorimeter.

Enthalpy of Fusion and Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the enthalpy of fusion (ΔHfus) and the heat capacity (Cₚ) of a substance. [4][5][6][7][8]

DSC_Workflow A Sample of 4-(Butylamino)benzoyl Chloride in a sealed pan C Both pans heated at a constant rate A->C B Reference (empty pan) B->C D Difference in heat flow to the sample and reference is measured C->D E Endothermic peak at melting point D->E G Baseline shift is used to determine Heat Capacity (Cₚ) D->G F Area under the peak gives Enthalpy of Fusion (ΔHfus) E->F

Caption: Workflow for determining enthalpy of fusion and heat capacity using DSC.

  • A small, accurately weighed sample of 4-(butylamino)benzoyl chloride is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument and heated at a controlled, linear rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • When the sample melts, it absorbs additional energy, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. [6]5. The heat capacity of the sample can be determined from the shift in the baseline of the DSC signal before and after the melting transition.

Causality in Experimental Choices: The use of a controlled heating rate is crucial for resolving the melting transition accurately. The inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample during heating.

Computational Estimation of Thermodynamic Properties

In silico methods provide a powerful and cost-effective means to predict thermodynamic properties, especially when experimental data is scarce.

Benson Group Increment Theory

For a rapid estimation of thermodynamic properties, the Benson Group Increment Theory (BGIT) is a valuable tool. [9][10][11][12][13]This empirical method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.

Logical Relationship for BGIT:

ΔHᵣ°(molecule) = Σ (Group Contributions) + Σ (Ring Strain Corrections) + Σ (Symmetry Corrections)

To apply this to 4-(butylamino)benzoyl chloride, the molecule would be dissected into its fundamental groups (e.g., C-(C)(H)₂ (N), C-(C)₂(H)(CO), C-(C)₂(CO)(Cl), etc.), and the corresponding established group values for ΔHᵣ°, S°, and Cₚ would be summed.

Limitations: The accuracy of BGIT is dependent on the availability and quality of the group increment data for the specific functionalities present in the molecule. [10]For novel or complex structures, the necessary group values may not be available.

High-Level Quantum Chemistry Methods

For more accurate and reliable predictions, high-level ab initio quantum chemistry methods are employed. Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) are composite methods designed to achieve high accuracy in thermochemical calculations. [14][15][16][17][18] These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy value. From this, the enthalpy of formation can be derived.

Quantum_Chemistry_Workflow A Define Molecular Structure of 4-(Butylamino)benzoyl Chloride B Geometry Optimization using a suitable level of theory (e.g., DFT) A->B C Frequency Calculation to confirm minimum energy structure and obtain zero-point vibrational energy (ZPVE) B->C D Single-point energy calculations at higher levels of theory (e.g., CCSD(T)) C->D G Calculation of Entropy (S°) from vibrational, rotational, and translational partition functions C->G E Composite Method Extrapolation (e.g., G3, G4, CBS-QB3) D->E F Calculation of Enthalpy of Formation (ΔHᵣ°) using atomization or isodesmic reactions E->F H Calculation of Gibbs Free Energy (ΔGᵣ°) ΔGᵣ° = ΔHᵣ° - TΔS° F->H G->H

Caption: Workflow for computational determination of thermodynamic properties.

Authoritative Grounding: The accuracy of these methods has been benchmarked against extensive experimental datasets and they are considered to be within "chemical accuracy" (typically ±1-2 kcal/mol) for many organic molecules. [19][16]

Data Summary and Interpretation

As experimental or computational data for 4-(butylamino)benzoyl chloride derivatives are generated, they should be compiled into a structured format for easy comparison and analysis.

Table 1: Experimentally Determined and Computationally Predicted Thermodynamic Properties of 4-(Butylamino)benzoyl Chloride

Thermodynamic PropertyExperimental Value (units)Computational Value (units)Method
ΔHᵣ° (kJ/mol)To be determinedTo be calculatedBomb Calorimetry / G4 Theory
S° (J/mol·K)To be determinedTo be calculatedStatistical Mechanics / G4 Theory
ΔGᵣ° (kJ/mol)To be determinedTo be calculatedDerived / G4 Theory
ΔHfus (kJ/mol)To be determined-DSC
Cₚ (J/mol·K)To be determinedTo be calculatedDSC / G4 Theory

Reactivity and Safety Considerations

Acyl chlorides are inherently reactive compounds and should be handled with appropriate safety precautions. [20][21][22][23][24]They are sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid and hydrochloric acid. Their reactivity also extends to nucleophiles such as alcohols, amines, and phenols. [20]Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times, and all manipulations should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental thermodynamic data for 4-(butylamino)benzoyl chloride and its derivatives may not be readily available in the literature, this guide provides a clear and comprehensive roadmap for researchers to obtain this critical information. By combining meticulous experimental work using techniques such as bomb calorimetry and differential scanning calorimetry with high-level computational chemistry, a complete thermodynamic profile of these promising compounds can be established. This knowledge is indispensable for advancing their development as potential therapeutic agents, enabling a more rational and efficient drug discovery process.

References

  • Bomb Calorimeter Working Principle. debye technic. [Link]

  • Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons. Pearson. (2022-05-11). [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. NIH. [Link]

  • Measuring the enthalpy and temperature of melting. ResearchGate. [Link]

  • Measurement of enthalpy of fusion. Calnesis Laboratory. [Link]

  • Differential Scanning Calorimetry. Chemistry LibreTexts. (2023-01-29). [Link]

  • DSC and protein stability: What does the enthalpy change mean?. Malvern Panalytical. (2020-08-25). [Link]

  • Benson group increment theory. Wikipedia. [Link]

  • Deep Learning-Based Increment Theory for Formation Enthalpy Predictions. ChemRxiv. [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. [Link]

  • Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis. Doc Brown's advanced level chemistry revision notes. [Link]

  • Bomb Calorimeter. NSUWorks. [Link]

  • Calculating Enthalpy: The Four Best Methods. ChemTalk. [Link]

  • a benzoyl derivative and process for the preparation of 4-[3-dibutylamino)propoxy]benzoyl chloride hydrochloride. Indian Patents. [Link]

  • Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]

  • Quantum chemistry composite methods. Wikipedia. [Link]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online. (2020-02-21). [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. (2025-06-23). [Link]

  • Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds | Request PDF. ResearchGate. (2025-08-07). [Link]

  • Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry | Journal of Chemical & Engineering Data. ACS Publications. (2018-05-04). [Link]

  • Statistical Entropy. Chemistry LibreTexts. (2023-01-29). [Link]

  • Comparison of CBS-QB3, CBS-APNO, and G3 Predictions of Gas Phase Deprotonation Data | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive. [Link]

  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Entropy (statistical thermodynamics). Wikipedia. [Link]

  • Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF. ResearchGate. [Link]

    • Benson Module. Metso. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. PubMed. (2015-08-20). [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Extending Benson group increment theory of compounds of phosphorus, silicon, and boron with computational chemistry. JYX. (2022-02-15). [Link]

  • Strain Energy in Organic Compounds: Bomb Calorimetry | Journal of Chemical Education. [Link]

  • Is there a way to efficiently estimate the enthalpy of formation for an organic molecule in computational chemistry?. (2015-04-02). [Link]

  • Statistical Interpretation of Entropy and the Second Law of Thermodynamics: The Underlying Explanation | Physics. Lumen Learning. [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

  • Improved Benson Increments for the Estimation of Standard Enthalpies of Formation and Enthalpies of Vaporization of Alkyl Ethers, Acetals, Ketals, and Ortho Esters | Request PDF. ResearchGate. (2025-08-10). [Link]

  • A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride.
  • Chemical Thermodynamics 4.8 - Statistical Entropy. YouTube. (2016-09-14). [Link]

  • Acyl chloride. Wikipedia. [Link]

  • Thermocalculations in Energetic Materials. Sciencemadness Discussion Board. (2018-08-20). [Link]

  • Thermodynamics, Statistical Mechanics and Entropy. MDPI. [Link]

  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Bomb Calorimeter vs Coffee Cup Calorimeter Problem - Constant Pressure vs Constant Volume Calorimet. YouTube. (2017-09-22). [Link]

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Technical Comparative Analysis: 4-(Butylamino)benzoic Acid vs. 4-(Butylamino)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of local anesthetics and bioactive amides, 4-(butylamino)benzoic acid serves as the stable, storable precursor, while its derivative, 4-(butylamino)benzoyl chloride , acts as the transient, high-energy electrophile required for acylation.

This guide addresses a critical technical paradox in handling these compounds: while the acid is metabolically stable, the acid chloride possesses a "self-destruct" mechanism. Due to the presence of a nucleophilic secondary amine and an electrophilic acid chloride on the same scaffold, the free base of the acid chloride will spontaneously polymerize. Therefore, successful deployment in drug synthesis (e.g., Tetracaine production) requires maintaining the acid chloride strictly as its hydrochloride salt .

Physicochemical Profile

The following table contrasts the fundamental properties of the stable acid against its reactive derivative.

Feature4-(Butylamino)benzoic Acid4-(Butylamino)benzoyl Chloride (HCl Salt)
CAS Number 4740-24-3N/A (Transient Intermediate)
Molecular Weight 193.24 g/mol ~248.15 g/mol (as HCl salt)
Physical State White to pale beige crystalline solidHygroscopic, off-white solid or oil (in situ)
Solubility Soluble in MeOH, CHCl₃; Slightly soluble in waterReacts violently with water/alcohols
Stability Stable at Room Temp (Shelf-stable)Highly Unstable (Moisture sensitive)
Reactivity Class Nucleophile (Amine) / Weak Electrophile (COOH)Dual Reactivity (Nucleophile/Strong Electrophile)
Storage Standard ambient conditionsInert atmosphere (Ar/N₂), < -20°C

The Reactivity Paradox: "Protection by Protonation"

The defining technical challenge with 4-(butylamino)benzoyl chloride is preventing intermolecular attack.

  • The Mechanism of Failure: In its neutral form, the secondary amine of Molecule A attacks the highly electrophilic carbonyl carbon of Molecule B. This initiates a chain reaction, forming an insoluble polyamide "tar" and liberating HCl.

  • The Solution: The acid chloride must be synthesized and maintained as the Hydrochloride Salt . By protonating the amine (

    
    ), the nucleophilicity is quenched, allowing the acid chloride moiety to survive until the target coupling reaction.
    
Visualization: The Self-Polymerization Risk

The following diagram illustrates the stability logic required for handling the acid chloride derivative.

ReactivityParadox Acid 4-(Butylamino)benzoic Acid (Stable Precursor) FreeBaseCl Free Base Acid Chloride (Highly Unstable) Acid->FreeBaseCl Activation (SOCl2) w/o HCl trap SaltCl Acid Chloride HCl Salt (Metastable Intermediate) Acid->SaltCl Activation (SOCl2) Generates HCl in situ Polymer Polyamide 'Tar' (Degradation Product) FreeBaseCl->Polymer Spontaneous Self-Condensation SaltCl->FreeBaseCl Deprotonation

Figure 1: The stability pathway showing why the hydrochloride salt form is mandatory to prevent polymerization.

Synthesis & Transformation Protocol

Workflow: Acid to Acid Chloride Conversion

Objective: Generate 4-(butylamino)benzoyl chloride hydrochloride for immediate use in esterification (e.g., Tetracaine synthesis).

Reagents:

  • Precursor: 4-(Butylamino)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

  • Catalyst: DMF (Dimethylformamide) - trace drops

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and an HCl gas trap (scrubber).

  • Suspension: Charge the flask with 4-(butylamino)benzoic acid and anhydrous solvent. The starting material will likely be a suspension.

  • Activation: Add Thionyl Chloride dropwise at 0°C. Add trace DMF.

    • Mechanistic Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

  • Reflux: Heat to reflux (70-80°C for Toluene) for 2-3 hours.

    • Endpoint: The suspension should clear as the acid converts to the soluble acid chloride.[1] Evolution of SO₂ and HCl gas will cease.

  • Isolation (Critical): Evaporate solvent and excess SOCl₂ under reduced pressure. Do not wash with water. The residue is the Acid Chloride Hydrochloride.

    • Action: Re-dissolve immediately in the next reaction solvent (e.g., DCM) for the coupling step.

Application Case Study: Synthesis of Tetracaine

The primary industrial application of this chemistry is the synthesis of Tetracaine (Pontocaine) .

TetracaineSynthesis Start 4-(Butylamino)benzoic Acid Inter 4-(Butylamino)benzoyl chloride (HCl Salt) Start->Inter SOCl2, Reflux (-SO2, -HCl) Product Tetracaine (Ester) Inter->Product Esterification (Nucleophilic Acyl Substitution) Reagent + 2-(Dimethylamino)ethanol Reagent->Inter

Figure 2: Synthetic route utilizing the acid chloride intermediate to produce the local anesthetic Tetracaine.

Analytical Fingerprinting

Distinguishing the acid from the chloride is vital for process control. Infrared (IR) spectroscopy provides the most rapid confirmation.

Spectroscopic Feature4-(Butylamino)benzoic Acid4-(Butylamino)benzoyl Chloride
IR Carbonyl (C=O) 1680 - 1710 cm⁻¹ (Carboxylic Acid dimer)1750 - 1780 cm⁻¹ (Acid Chloride - Shifted due to Cl electronegativity)
IR Hydroxyl (O-H) Broad band 3300 - 2500 cm⁻¹ Absent
¹H NMR Acidic proton (COOH) visible >10 ppm (broad)Acidic proton absent; slight downfield shift of aromatic protons ortho to carbonyl.

Safety & Handling Standards

  • Moisture Intolerance: The acid chloride reacts violently with water to release HCl gas.[2] All glassware must be oven-dried.

  • Inhalation Hazard: Thionyl chloride and the acid chloride release corrosive fumes. Work strictly in a fume hood.

  • Quenching: Quench excess acid chloride reactions by slowly adding the mixture to a stirred solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the generated acid.

References

  • Sigma-Aldrich. 4-(Butylamino)benzoic acid Product Specification.Link

  • PubChem. 4-(Butylamino)benzoic acid Compound Summary. National Library of Medicine. Link

  • ChemicalBook. 4-(Butylamino)benzoic acid Properties and Synthesis.Link

  • PrepChem. Preparation of Benzoyl Chloride (General Methodology).Link

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[3][4]Link

Sources

Technical Guide: Storage & Stability of 4-(Butylamino)benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the storage and handling protocols for 4-(Butylamino)benzoyl chloride , a critical intermediate in the synthesis of local anesthetics like Tetracaine.

Executive Summary & Core Instability Analysis

4-(Butylamino)benzoyl chloride presents a dual-threat stability profile that distinguishes it from standard acid chlorides. Unlike simple benzoyl chloride, this molecule contains both an electrophilic acyl chloride group and a nucleophilic secondary amine (butylamino) within the same structure.

The Critical Duality of Failure:

  • Hydrolysis (Extrinsic Threat): Like all acid chlorides, it reacts rapidly with ambient moisture to form 4-(butylamino)benzoic acid and HCl gas.

  • Self-Polymerization (Intrinsic Threat): If the amine group is not protonated (i.e., if stored as a free base), the molecule will intermolecularly attack itself, forming insoluble polyamides.

Therefore, this compound must be stored as the Hydrochloride (HCl) Salt to deactivate the amine. Even in salt form, the acyl chloride moiety remains highly susceptible to moisture-induced hydrolysis.

Chemical Basis of Instability

To prevent degradation, one must understand the two competing pathways.

The Hydrolysis Pathway (Moisture Sensitivity)

The primary storage failure mode for the HCl salt is hydrolysis. The electron-donating butylamino group (even when protonated, though less so) can stabilize the transition state, potentially accelerating solvolysis compared to unsubstituted benzoyl chloride under certain pH conditions.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.[1]

  • Product: 4-(Butylamino)benzoic acid (Solid, MP ~150°C) + HCl.[2]

  • Indicator: Evolution of white fumes (HCl) upon opening the container; crust formation.

The Self-Reaction Pathway (The "Free Base" Trap)

If the compound is exposed to base or stored without excess HCl, the amine deprotonates. The free amine of one molecule attacks the acyl chloride of another.

  • Mechanism: Intermolecular Nucleophilic Acyl Substitution.

  • Result: Irreversible formation of oligomers/polymers.

  • Prevention: Maintain acidic environment (excess HCl) and strictly avoid basic vapors.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that storage conditions must prevent.

DegradationPathways Target 4-(Butylamino)benzoyl chloride (HCl Salt Form) FreeBase Free Base Intermediate (Transient/Unstable) Target->FreeBase Loss of HCl (Improper Storage) HydrolysisProd 4-(Butylamino)benzoic acid (Hydrolysis Product) Target->HydrolysisProd + Moisture (Rapid Hydrolysis) Polymer Polyamide Oligomers (Self-Reaction Product) FreeBase->Polymer Intermolecular Attack (Irreversible) Moisture Moisture (H₂O) Base Base / Loss of HCl

Figure 1: Competing degradation pathways. Storage must prevent both moisture ingress (Red path) and HCl loss (Yellow path).

Critical Storage Parameters

The following conditions are non-negotiable for maintaining reagent integrity >98% for extended periods (3–6 months).

ParameterSpecificationScientific Rationale
Chemical Form Hydrochloride Salt Protonation (

) deactivates the nucleophilic amine, preventing self-polymerization.
Temperature -20°C (Long term) 2–8°C (Active use)Low temperature kinetically inhibits hydrolysis rates. Freezing reduces vapor pressure of any trapped moisture.
Atmosphere Inert (Argon/Nitrogen) Displaces atmospheric moisture. Argon is preferred as it is heavier than air, blanketing the solid.
Container Schlenk Flask or Double-Sealed Vial Standard screw caps are insufficient. Use Teflon-lined caps tape-sealed with Parafilm, or glass ampoules.
Desiccant P₂O₅ or Activated Sieves Secondary containment (desiccator) should contain Phosphorus Pentoxide (aggressive drying agent) to scavenge ambient humidity.

Handling & Manipulation Protocols

Standard benchtop techniques are insufficient. Use Schlenk line or Glovebox protocols.

Inert Gas Transfer (Schlenk Technique)

Objective: Dispense solid reagent without exposing the bulk container to humid lab air.

  • Preparation: Flame-dry all spatulas and receiving flasks under vacuum; backfill with Argon.

  • Gas Flow: Connect the storage flask to the Schlenk line. Increase Argon flow to create positive pressure.

  • Transfer: Open the flask against the flow of Argon. Quickly transfer the required amount to the receiving vessel.

  • Reseal: Immediately close the storage flask. Grease the joint (if ground glass) or apply fresh Parafilm (if threaded).

  • Purge: Cycle vacuum/Argon 3 times on the receiving flask before adding solvents.

Solvent Compatibility
  • Forbidden Solvents: Water, Alcohols (Methanol, Ethanol), Amines, DMSO (can react violently or promote decomposition).

  • Recommended Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

  • Drying Requirement: Solvents must be dried over molecular sieves (3Å or 4Å) to <50 ppm water content before contact.

Quality Control & Validation

Before committing the reagent to a high-value synthesis (e.g., Tetracaine production), validate its integrity.

Rapid Purity Checks
  • Visual Inspection: The salt should be an off-white to white crystalline solid.[3] Yellowing or gumminess indicates hydrolysis or polymerization.

  • Solubility Test: Dissolve a small sample in anhydrous DCM.

    • Clear Solution: Good quality.[4]

    • Turbid/Precipitate: Indicates formation of 4-(butylamino)benzoic acid (insoluble in DCM) or polymer.

Instrumental Validation
  • ¹H-NMR (DMSO-d₆):

    • Check for the downfield shift of the aromatic protons.

    • Critical Signal: Look for the carboxylic acid proton (~12-13 ppm). Its presence indicates hydrolysis.[3]

    • Note: Use anhydrous DMSO-d₆ from a fresh ampoule to prevent in-tube hydrolysis during measurement.

  • Melting Point:

    • Pure HCl salt typically melts/decomposes >140°C (verify against specific batch CoA).

    • A broadened or depressed melting point (<130°C) suggests significant hydrolysis.

Emergency & Corrective Actions

Scenario: The container was left open or the solid looks "wet".

  • Do NOT Heat: Heating to "dry" the solid will accelerate hydrolysis (releasing HCl) and promote polymerization.

  • Recrystallization (High Risk): Purification is difficult due to the reactivity.

    • Attempt only if critical: Dissolve in minimum anhydrous thionyl chloride (SOCl₂) containing a catalytic amount of DMF. Refluxing converts any hydrolyzed acid back to the acid chloride.

    • Evaporate SOCl₂ under strict vacuum.

    • Precipitate with anhydrous ether/hexane (if applicable for the salt).

  • Disposal: Quench slowly by adding to a large volume of ice-water containing sodium bicarbonate. Warning: Vigorous evolution of HCl and CO₂ will occur.

References

  • ChemicalBook. (2025).[5][6] Synthesis of Tetracaine Hydrochloride and Intermediates. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7412, Benzoyl Chloride. Retrieved from

  • BenchChem. (2025).[3] Technical Guide to Moisture Sensitive Acyl Chlorides. Retrieved from

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from

  • Fisher Scientific. (2018). Safety Data Sheet: 4-Chlorobenzoyl chloride (Analogous Handling). Retrieved from

Sources

Technical Guide: Applications of 4-(Butylamino)benzoyl Chloride in Liquid Crystal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility of 4-(Butylamino)benzoyl chloride , a bifunctional aromatic intermediate critical for synthesizing rod-like (calamitic) liquid crystals and high-performance mesogenic polymers.

Executive Summary

4-(Butylamino)benzoyl chloride represents a specialized class of "push-pull" bifunctional synthons. It combines an electron-donating alkylamino tail (which imparts flexibility and dipole moment) with a highly reactive electrophilic acid chloride head (for rigid core assembly).

In Liquid Crystal (LC) research, this molecule is primarily utilized for:

  • Main-Chain LC Polymers: Acting as an AB-type monomer for the synthesis of polybenzamides with lyotropic mesophases.

  • Discrete Calamitic Mesogens: Serving as a building block for rod-like molecules where the butylamino group acts as a flexible terminal tail that stabilizes nematic/smectic phases.

Note on Stability: As an amino-acid chloride, this compound is inherently unstable in its free base form due to self-polymerization. It must be generated in situ or isolated and handled as the hydrochloride salt .

Molecular Architecture & Reactivity

The molecule consists of three functional domains essential for mesogenicity:

DomainChemical FeatureFunction in Liquid Crystal
Terminal Tail

-Butylamino group (

)
Provides flexible alkyl chain to lower melting points; secondary amine allows for H-bonding (supramolecular assembly).
Rigid Core 1,4-Phenylene ringEnsures linearity and structural anisotropy (high aspect ratio).
Reactive Head Acyl Chloride (

)
Facilitates high-yield coupling with phenols or amines to extend the mesogenic core.
Handling & Safety
  • Moisture Sensitivity: Rapidly hydrolyzes to 4-(butylamino)benzoic acid and HCl. Handle under inert atmosphere (

    
     or Ar).
    
  • Self-Reactivity: The nucleophilic amine and electrophilic acid chloride can react intermolecularly. Storage as the hydrochloride salt is mandatory.

Core Application: Synthesis of Discrete Mesogens

For the synthesis of discrete liquid crystal molecules (e.g., phenyl esters), a protection-deprotection strategy is required to prevent oligomerization of the reagent.

Strategy: The "Protected-Activation" Protocol

Direct conversion of the unprotected amino acid to acid chloride risks uncontrolled polymerization. The recommended workflow involves protecting the amine with a Trifluoroacetyl (TFA) group, which is stable to acid chloride formation but easily removed later.

Experimental Protocol: Synthesis of a Phenyl Benzoate Mesogen

Objective: Synthesize 4-((4-(butylamino)benzoyl)oxy)phenyl 4-methoxybenzoate (a three-ring mesogen).

Step 1: Protection (TFA-Protection)

  • Dissolve 4-(butylamino)benzoic acid (10 mmol) in dry THF.

  • Add Trifluoroacetic anhydride (TFAA) (12 mmol) at 0°C.

  • Stir at RT for 2 hours. Evaporate solvent to yield 4-(N-butyl-2,2,2-trifluoroacetamido)benzoic acid.

Step 2: Activation (Acid Chloride Formation)

  • Suspend the protected acid in dry Toluene.

  • Add Thionyl Chloride (

    
    ) (1.5 eq) and a catalytic drop of DMF.
    
  • Reflux for 3 hours until gas evolution (

    
    , HCl) ceases.
    
  • Remove excess

    
     and toluene under vacuum to isolate 4-(N-butyl-2,2,2-trifluoroacetamido)benzoyl chloride .
    

Step 3: Coupling (Esterification)

  • Dissolve the mesogenic phenol core (e.g., 4-methoxyphenol) in dry DCM with Pyridine (2 eq).

  • Add the prepared acid chloride (from Step 2) dropwise at 0°C.

  • Stir at RT for 12 hours.

  • Wash with dilute HCl,

    
    , and brine. Dry over 
    
    
    
    .

Step 4: Deprotection

  • Dissolve the intermediate ester in a mixture of Methanol/THF (1:1).

  • Add

    
     (aq) or mild ammonia solution to cleave the trifluoroacetyl group.
    
  • Recrystallize the final product from Ethanol/Hexane.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-(Butylamino) benzoic acid Protect Step 1: Protection (TFAA) Start->Protect ProtectedAcid N-TFA Protected Acid Protect->ProtectedAcid Activate Step 2: Activation (SOCl2) ProtectedAcid->Activate AcidChloride 4-(N-butyl-N-TFA) benzoyl chloride Activate->AcidChloride Couple Step 3: Coupling (Phenol + Pyridine) AcidChloride->Couple Intermed Protected Mesogen Couple->Intermed Deprotect Step 4: Deprotection (Mild Base) Intermed->Deprotect Final Target LC: 4-(Butylamino)benzoate Ester Deprotect->Final

Caption: Step-by-step synthetic pathway for discrete mesogens preventing self-polymerization via N-TFA protection.

Core Application: Main-Chain Liquid Crystalline Polymers

In polymer chemistry, the self-reactivity of 4-(butylamino)benzoyl chloride is harnessed to create Polybenzamides . These are high-performance polymers that often exhibit lyotropic liquid crystalline behavior (forming ordered phases in solution, similar to Kevlar®).

Mechanism: Low-Temperature Polycondensation

Unlike the discrete synthesis, this method uses the hydrochloride salt of the monomer directly.

Protocol:

  • Monomer Prep: React 4-(butylamino)benzoic acid with

    
     to form 4-(butylamino)benzoyl chloride hydrochloride. Isolate as a solid.
    
  • Polymerization: Disperse the monomer salt in N-methylpyrrolidone (NMP) containing LiCl (to increase solubility).

  • Initiation: Add Pyridine (acid scavenger) to release the free amine in situ.

  • Propagation: The free amine immediately attacks the acid chloride of a neighboring molecule.

  • Result: A poly(N-butyl-p-benzamide) with a rigid backbone and flexible N-butyl side chains.

LC Properties of Resulting Polymer:

  • Solubility: The N-butyl group disrupts inter-chain hydrogen bonding, making the polymer soluble in organic solvents (unlike unsubstituted polybenzamides).

  • Mesophase: Often exhibits lyotropic nematic phases in polar aprotic solvents (DMAc, NMP).

Characterization of Derivatives

When synthesizing mesogens using this chloride, the following data profiles are typical for the "4-(butylamino)benzoate" motif:

TechniqueObservationStructural Insight
FT-IR

at ~3350 cm⁻¹;

(ester) at ~1720 cm⁻¹
Confirms integrity of the secondary amine and ester linkage.
1H NMR Triplet at

~0.9 ppm (methyl); Multiplets at 1.4-1.6 ppm (alkyl); Doublet at

~6.5 ppm (aromatic ortho to amine).
Verifies the flexible butyl tail and 1,4-substitution pattern.
POM Schlieren textures (Nematic) or Focal Conic textures (Smectic).[1]The butylamino tail often promotes Smectic A or C phases due to micro-segregation.
DSC Sharp endotherms upon heating.Used to determine Crystal

Smectic

Nematic

Isotropic transitions.
Visualization: Structure-Property Relationship

StructureProperty Molecule 4-(Butylamino)benzoate Core Tail Butylamino Tail (Flexible) Molecule->Tail Core Benzoyl Core (Rigid) Molecule->Core Link Ester/Amide Linkage (Directional) Molecule->Link Effect1 Lowers Melting Point Stabilizes Smectic Phase Tail->Effect1 Effect2 Provides Anisotropy (Rod Shape) Core->Effect2 Effect3 Extends Conjugation (Optical Properties) Link->Effect3

Caption: Functional decomposition of the mesogenic core showing how each domain influences LC properties.

References

  • Preparation of 4-aminobenzoyl chloride salts. Carboni, R. A. (1972). United States Patent 3681450. Link

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave Online, 2020. Link

  • Synthesis of Liquid Crystal Compound with Azo Linker. International Journal of Research in Engineering and Science, 2025. Link

  • Conversion of Carboxylic Acids into Acid Chlorides. Chemistry LibreTexts. Link

  • 4-(Butylamino)benzoic acid (CAS 4740-24-3) Data Sheet. PubChem. Link

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Liquid Crystal Monomers Utilizing 4-(Butylamino)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of calamitic (rod-shaped) liquid crystal monomers, employing 4-(butylamino)benzoyl chloride as a key structural precursor. The narrative delves into the strategic rationale behind the synthetic pathway, beginning with the preparation of the 4-(butylamino)benzoic acid intermediate, its subsequent conversion to the highly reactive acyl chloride, and culminating in the esterification reaction with a phenolic core to yield the target liquid crystal monomer. This document is tailored for researchers and scientists in materials chemistry and drug development, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and robust characterization techniques essential for validating the synthesis and liquid crystalline properties of the final product.

Introduction: The Rationale for N-Alkylated Benzoyl Scaffolds in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter, exhibiting a fascinating blend of the fluidity of liquids and the long-range molecular order of crystalline solids.[1] This anisotropy is the foundation for their widespread application in technologies such as liquid crystal displays (LCDs) and optical shutters.[2][3] The properties of a liquid crystal material are intrinsically linked to the molecular structure of its constituent monomers.[4]

The synthesis of novel liquid crystal monomers is a cornerstone of materials science, aimed at fine-tuning properties like the temperature range of the mesophase, birefringence, and dielectric anisotropy. A common strategy involves the creation of ester-based mesogens, which offer synthetic versatility and stable molecular structures.[5]

This guide focuses on the use of 4-(butylamino)benzoyl chloride as a critical building block. The incorporation of an N-butylamino group into the benzoyl moiety serves a dual purpose:

  • Modification of Polarity and Intermolecular Forces: The secondary amine introduces a polar element and the potential for hydrogen bonding, which can influence molecular packing and the stability of the resulting mesophases.

  • Enhancement of Solubility: The flexible butyl chain can disrupt excessive crystal packing, improving solubility in organic solvents and potentially lowering the melting point of the monomer, which is often desirable for creating broad-range liquid crystal phases.[6]

The overall synthetic strategy is a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final monomer.

Overall Synthetic Pathway

The synthesis is logically divided into three primary stages:

  • Stage 1: N-alkylation of 4-aminobenzoic acid to produce 4-(butylamino)benzoic acid.

  • Stage 2: Conversion of the carboxylic acid intermediate to the more reactive 4-(butylamino)benzoyl chloride using a chlorinating agent.

  • Stage 3: Esterification (specifically, a Schotten-Baumann type reaction) of the acyl chloride with a selected phenolic compound (e.g., 4-cyanophenol) to form the final liquid crystal monomer.[7]

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Acyl Chloride Formation cluster_2 Stage 3: Esterification A 4-Aminobenzoic Acid + n-Butyraldehyde B 4-(Butylamino)benzoic Acid A->B Reductive Amination C 4-(Butylamino)benzoyl Chloride B->C Thionyl Chloride (SOCl₂) E Liquid Crystal Monomer C->E Base (e.g., Pyridine) D Phenolic Core (e.g., 4-Cyanophenol) D->E Base (e.g., Pyridine)

Caption: General three-stage synthetic workflow.

Materials and Safety Protocols

Required Materials & Equipment
CategoryItem
Chemicals 4-Aminobenzoic acid, n-Butyraldehyde, Pyridine-borane complex, Methanol, Sodium bicarbonate (NaHCO₃), Hydrochloric acid (HCl), Thionyl chloride (SOCl₂), Toluene, 4-Cyanophenol, Pyridine, Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄), Celite®
Glassware Round-bottom flasks (various sizes), Reflux condenser, Addition funnel, Beakers, Erlenmeyer flasks, Separatory funnel, Buchner funnel, Glass fritted funnel
Equipment Magnetic stirrer with heating plate, Rotary evaporator, Vacuum pump, Schlenk line (optional, for moisture-sensitive steps), pH meter or pH paper, Thin Layer Chromatography (TLC) plates and chamber
Characterization NMR Spectrometer, FT-IR Spectrometer, Differential Scanning Calorimeter (DSC), Polarized Optical Microscope (POM) with a hot stage
Critical Safety Considerations

Working with acyl chlorides and thionyl chloride requires strict adherence to safety protocols due to their corrosive nature and reactivity.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.

  • 4-(Butylamino)benzoyl Chloride: As an acyl chloride, it is presumed to be corrosive and a lachrymator.[8] It will react with moisture in the air. Avoid inhalation of vapors and contact with skin and eyes.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Dichloromethane (DCM): A volatile suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have sodium bicarbonate solution available to neutralize acid spills.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Butylamino)benzoic Acid

This procedure is adapted from established methods for reductive amination.[9]

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (e.g., 5.0 g, 36.5 mmol) in 150 mL of methanol.

  • Reagent Addition: To the stirring solution, add n-butyraldehyde (3.6 mL, 40.1 mmol, 1.1 eq) in one portion. This will form the intermediate imine in situ.

  • Reduction: Carefully add pyridine-borane complex (4.0 mL, 40.1 mmol, 1.1 eq) dropwise to the mixture. Causality Note: The pyridine-borane complex is a milder and more selective reducing agent than sodium borohydride for this transformation, minimizing side reactions.

  • Reaction: Seal the flask and allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate), visualizing with a UV lamp. The product spot should be less polar than the starting 4-aminobenzoic acid.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, slowly add 50 mL of 1M HCl to quench any unreacted reducing agent and protonate the amine.

    • Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Effervescence will occur.

    • The product will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water.

  • Drying: Dry the white solid product under vacuum to a constant weight. The expected yield is typically high (85-95%). The melting point should be sharp, around 149-151 °C.

Protocol 2: Synthesis of 4-(Butylamino)benzoyl Chloride

This protocol is a classic conversion of a carboxylic acid to an acyl chloride.[10] All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product.

  • Setup: In a 100 mL oven-dried, two-neck round-bottom flask equipped with a stir bar and a reflux condenser, suspend the 4-(butylamino)benzoic acid (e.g., 4.0 g, 20.7 mmol) in 40 mL of anhydrous toluene.

  • Chlorination: Add thionyl chloride (SOCl₂) (3.0 mL, 41.4 mmol, 2.0 eq) dropwise via a syringe through a septum. Causality Note: A two-fold excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction produces gaseous byproducts (HCl and SO₂), so it must be performed in a fume hood with an acid gas trap (e.g., a bubbler with mineral oil or a drying tube filled with CaCl₂ leading to a base trap).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours. The solid suspension should gradually dissolve as the acyl chloride is formed.

  • Isolation:

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure. Crucially, use a vacuum trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive SOCl₂.

    • The resulting crude product, 4-(butylamino)benzoyl chloride, is often a solid or a viscous oil and is typically used in the next step without further purification due to its reactivity.

Protocol 3: Synthesis of 4-cyanophenyl 4-(butylamino)benzoate (Target Monomer)

This is the final esterification step. The reaction must be kept anhydrous until the work-up stage.

G cluster_workflow Esterification Workflow A Dissolve 4-cyanophenol and pyridine in dry DCM B Cool solution to 0 °C (Ice Bath) A->B D Add acyl chloride solution dropwise to phenol mixture B->D C Prepare acyl chloride solution in dry DCM C->D E Allow to warm to RT and stir for 12-18h D->E F Monitor reaction by TLC E->F G Work-up: Wash with dilute HCl F->G H Wash with NaHCO₃ solution G->H I Wash with brine H->I J Dry over MgSO₄, filter, and evaporate I->J K Purify by recrystallization or column chromatography J->K

Caption: Step-by-step experimental workflow for esterification.

  • Setup: In a 250 mL oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-cyanophenol (e.g., 2.2 g, 18.6 mmol, 0.9 eq relative to the acid) and anhydrous pyridine (2.5 mL, 31.1 mmol, 1.5 eq) in 80 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude 4-(butylamino)benzoyl chloride from Protocol 2 in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirring phenol/pyridine solution over 30 minutes. A precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess pyridine), 50 mL of saturated NaHCO₃ solution (to remove any unreacted acid), and 50 mL of brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and remove the DCM using a rotary evaporator to yield the crude solid product.

    • Recrystallization: This is the preferred method of purification. Ethanol or a mixture of ethyl acetate and hexane are good starting points. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and liquid crystalline nature of the synthesized monomer.[4]

TechniquePurposeExpected Observations for 4-cyanophenyl 4-(butylamino)benzoate
¹H NMR Structural confirmationAromatic protons (doublets, ~7-8 ppm), N-H proton (broad singlet), butyl chain protons (triplets and multiplets, ~0.9-3.5 ppm). Integration should match the number of protons in each environment.
FT-IR Functional group identificationStrong C=O stretch (ester) at ~1730 cm⁻¹, C≡N stretch (nitrile) at ~2230 cm⁻¹, N-H stretch at ~3400 cm⁻¹, C-O stretch (ester) at ~1270 cm⁻¹.
Mass Spec. Molecular weight confirmationA molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₈H₁₈N₂O₂ = 294.35 g/mol ).
DSC Determine phase transitionsHeating scan may show a sharp peak for the crystal-to-liquid crystal transition (melting point) and a smaller peak for the liquid crystal-to-isotropic liquid transition (clearing point). These transitions will appear on cooling as well.
POM Visualize liquid crystal texturesUpon cooling from the isotropic liquid phase on a hot stage, the appearance of birefringent textures (e.g., Schlieren or threaded textures for a nematic phase) confirms the presence of a mesophase.[1][11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Protocol 2 Incomplete reaction; hydrolysis of the acyl chloride due to moisture.Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere. Increase reflux time if necessary.
Low yield in Protocol 3 Impure or hydrolyzed acyl chloride; insufficient base.Use the acyl chloride immediately after preparation. Ensure pyridine is anhydrous and used in sufficient excess (at least 1.2 eq).
Product fails to crystallize Product is an oil or is impure.Attempt purification by column chromatography. Try different solvent systems for recrystallization (e.g., toluene/hexane, chloroform/methanol). Seeding with a small crystal can induce crystallization.
No liquid crystal phase observed The molecular structure does not support mesophase formation; product is impure.Re-purify the compound. Impurities can significantly depress or eliminate liquid crystalline behavior. If the pure compound is not liquid crystalline, the molecular design may need to be altered (e.g., change the tail length or core).

Conclusion

This application note details a reliable and reproducible three-stage synthesis for preparing a liquid crystal monomer based on a 4-(butylamino)benzoyl scaffold. The protocols emphasize not just the procedural steps but also the chemical reasoning and critical safety measures required for success. By following these guidelines for synthesis, purification, and characterization, researchers can effectively produce novel materials for investigation in advanced optical and therapeutic applications. The synthetic versatility of the final esterification step allows for the creation of a wide library of related monomers by simply varying the phenolic core, providing a robust platform for structure-property relationship studies.

References

  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]

  • Zhang, G., Lu, H., & Xu, W. (2012). Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene. Advanced Materials Research, 554-556, 1145-1148. Retrieved from [Link]

  • ChemBK. (2024). 4-(BUTYLAMINO)BENZOIC ACID. Retrieved from [Link]

  • Li, S., et al. (2022). Synthesis and characterization of novel swallow-tailed Schiff base liquid crystals. Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope effect for the reaction of benzoyl chloride (BC) with phenol.... Retrieved from [Link]

  • PubChem. (n.d.). 4-(Butylamino)benzoic acid. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals. Retrieved from [Link]

  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis and characterization of Schiff base liquid crystals. Retrieved from [Link]

  • MDPI. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. Retrieved from [Link]

  • World Journal of Environmental Biosciences. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. Retrieved from [https://www.w jeb.org/sites/default/files/2-WJEB_2018_7_Special_Issue_2__13-19.pdf]([Link] jeb.org/sites/default/files/2-WJEB_2018_7_Special_Issue_2__13-19.pdf)

  • ACS Publications. (2025). Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges. Retrieved from [Link]

  • PubChem. (n.d.). Butyl 4-aminobenzoate. Retrieved from [Link]

  • ACS Publications. (2018). Liquid Crystal Monomers (LCMs): A New Generation of Persistent Bioaccumulative and Toxic (PBT) Compounds?. Retrieved from [Link]

  • Kyushu University. (2018). Synthesis and Characterization of Mono-acryl Liquid crystalline Functional Monomer. Retrieved from [Link]

  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]

  • RSC Publishing. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxalic acid, ethyl ester. Retrieved from [Link]

  • Diva-Portal.org. (2020). The presence of Liquid Crystal Monomers in house dust and public environments. Retrieved from [Link]

  • NIH. (2020). A Review on Liquid Crystal Polymers in Free-Standing Reversible Shape Memory Materials. Retrieved from [Link]

  • ResearchGate. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Filo. (2025). When phenol is treated with benzoyl chloride in the presence of aqueous.... Retrieved from [Link]

  • NIH. (n.d.). Synthesis of low-shrinkage polymerizable liquid-crystal monomers. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl 4-aminobenzoate, 94-25-7. Retrieved from [Link]

  • Journal of Materials Chemistry. (n.d.). Unsymmetric main-chain liquid crystal elastomers with tuneable phase behaviour: synthesis and mesomorphism. Retrieved from [Link]

  • DTIC. (2018). Synthesis and Characterization of Ionic Chiral Liquid Crystal Monomers and Assessment of their Contribution to Enhanced Performa. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]

  • YouTube. (2021). Phenol reacts with benzoyl chloride in the presence of dilute NaOH to form. Retrieved from [Link]

  • Environment Next. (2024). Liquid crystal monomers of emerging concerns: Impacts and mitigation strategies. Retrieved from [Link]

  • PENTA. (2025). Benzoyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2025). Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)phenol from Resorcinol and Benzyl Chloride under Liquid–Liquid−Liquid Phase Transfer Catalysis. Retrieved from [Link]

  • NIH. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Schiff Base Liquid Crystals. Retrieved from [Link]

  • NIH. (n.d.). Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges. Retrieved from [Link]

  • ResearchGate. (2023). Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: 4-(Butylamino)benzoyl Chloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of handling 4-(Butylamino)benzoyl chloride , a highly reactive intermediate often used in the synthesis of local anesthetics (e.g., Tetracaine) and specialized polymers.

Executive Summary: The "Janus" Molecule Challenge

4-(Butylamino)benzoyl chloride presents a unique chemical paradox known as ambident reactivity . It contains an electrophilic head (acid chloride) and a nucleophilic tail (secondary amine).

  • The Risk: If the amine moiety is deprotonated while the acid chloride is still active, the molecule will attack itself (intermolecularly), leading to rapid oligomerization (formation of "goo" or insoluble polyamides) rather than your desired product.

  • The Solution: The reagent must be maintained as the Hydrochloride Salt (R-COCl·HCl) throughout the handling process until the precise moment of coupling.

Module 1: Critical Handling & Preparation

Standardizing the input material to prevent "Garbage In, Garbage Out."

Q: My reagent arrived as a dark/clumpy solid. Is it usable?

A: Likely not. Pure 4-(butylamino)benzoyl chloride hydrochloride should be an off-white to pale yellow crystalline solid.

  • Dark Color: Indicates oxidation of the amine.

  • Clumping/Fuming: Indicates hydrolysis.[1][2] The acid chloride has reacted with atmospheric moisture to release HCl gas and revert to 4-(butylamino)benzoic acid.

  • Action: If the material fumes when the bottle is opened, titrate a sample or check melting point. If degraded, re-synthesize in situ (see below).

Q: How do I generate this reagent in situ for maximum activity?

A: The Thionyl Chloride Method (Standard Protocol). Isolating this acid chloride is risky. It is best generated and used immediately.

Protocol:

  • Suspend 4-(butylamino)benzoic acid (1.0 eq) in anhydrous Toluene (5–10 volumes).

  • Add Thionyl Chloride (

    
    )  (1.2–1.5 eq) dropwise at room temperature.
    
  • Catalyst: Add 1-2 drops of DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack intermediate formation.

  • Reflux for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     and Toluene under reduced pressure.
    
  • Result: The residue is 4-(butylamino)benzoyl chloride hydrochloride .

    • Crucial Step: Do not neutralize this residue. Keep it acidic.

Module 2: Yield Optimization (The Reaction Core)

Q: I am getting low yields (<40%) and a lot of insoluble precipitate. Why?

A: You are likely suffering from "Premature Self-Polymerization." This occurs when you add a base (like Triethylamine or Pyridine) too quickly or in the wrong order. The base deprotonates the butylamine tail before the acid chloride can find your target nucleophile.

The Fix: Inverse Addition & pH Control Instead of adding the acid chloride to your base, do the reverse or use a biphasic system.

Recommended Protocol: The "Scavenger Base" Method
  • Reagent A: 4-(butylamino)benzoyl chloride·HCl (suspended in DCM or Toluene).

  • Reagent B: Your Target Nucleophile (Alcohol/Amine) + Non-Nucleophilic Base (e.g., DIPEA or

    
    ).
    

Step-by-Step:

  • Dissolve your Target Nucleophile (1.1 eq) in the reaction solvent.

  • Add the Base (2.5 eq). Note: You need 1 eq to neutralize the HCl salt of the reagent, and 1 eq to scavenge the HCl produced during coupling.

  • Cool the mixture to 0°C .

  • Add Reagent A (the acid chloride salt) slowly (portion-wise or dropwise solution).

    • Why? This keeps the concentration of the free acid chloride low relative to the nucleophile, statistically favoring the desired cross-coupling over self-polymerization.

Q: Which solvent system gives the best conversion?

A: Solvent choice dictates the reaction pathway.

Solvent SystemSuitabilityNotes
DCM (Dichloromethane) High Excellent solubility for the acid chloride; allows low-temp control.
Toluene Medium Good for reflux generation; poor solubility for the salt (slurry reaction).
THF (Tetrahydrofuran) Risk Can polymerize if highly acidic; must be strictly anhydrous.
DMF/DMAc Avoid Can accelerate self-reaction; difficult to remove.

Module 3: Visualizing the Failure Modes

Understanding the competition between your product and the side-reactions.

ReactionPathways Start 4-(Butylamino)benzoyl chloride (HCl Salt) Base Base Addition (Deprotonation) Start->Base + Base Hydrolysis Hydrolysis (Benzoic Acid Reversion) Start->Hydrolysis + Moisture FreeBase Free Amino-Acid Chloride (Highly Unstable) Base->FreeBase Rapid Equilibrium Product Desired Product (Amide/Ester) FreeBase->Product + Target (Must be faster) Polymer Polymerization (Oligomers/Goo) FreeBase->Polymer Self-Reaction (Fast) Target Target Nucleophile (R-OH / R-NH2)

Figure 1: The Kinetic Competition. Success depends on the "Target" reaction rate exceeding the "Self-Reaction" rate once the base is added.

Module 4: Troubleshooting FAQ

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)?

A: Yes, but with caveats. Because the 4-butylamino group reduces the electrophilicity of the carbonyl (via resonance donation), this acid chloride is slightly less sensitive to water than unsubstituted benzoyl chloride.

  • Protocol: Dissolve nucleophile in DCM. Add aqueous

    
     or 
    
    
    
    . Add acid chloride solution vigorously.
  • Advantage:[1][3][4][5][6][7][8] The water sponges up the acid immediately.

  • Disadvantage:[1][3][6] Hydrolysis is a competing reaction. Use a 20-30% excess of the acid chloride.

Q: How do I purify the final product from the oligomers?

A: The oligomers are usually much less soluble than your product.

  • Acid Wash: Dissolve crude mix in organic solvent (Ethyl Acetate). Wash with dilute HCl (1M). This removes unreacted amine starting material.

  • Precipitation: If your product is an oil, triturating with cold Hexanes or Diethyl Ether often precipitates the polyamide impurities while leaving your product in solution.

References

  • Synthesis of Tetracaine Hydrochloride. ChemicalBook. (Standard industrial protocols for 4-(butylamino)benzoic acid derivatives). Link

  • Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks. (Mechanistic insight into benzoyl chloride reactivity). Link

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. (Principles of preventing amine self-acylation). Link

  • Benzoyl Chloride Handling & Stability. BenchChem. (Safety and degradation markers for acid chlorides). Link

  • 4-(Butylamino)benzoic acid (Precursor Data). PubChem, National Library of Medicine. CID 689445. Link

Sources

Technical Support Center: Purification Strategies for 4-(Butylamino)benzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to remove unreacted 4-(Butylamino)benzoyl chloride from crude mixtures Content type: Technical Support Center Guide

Reagent Profile: 4-(Butylamino)benzoyl chloride (HCl salt) CAS: N/A (Intermediate species) Common Application: Synthesis of local anesthetics (e.g., Tetracaine) and lipophilic amides.

Executive Summary

4-(Butylamino)benzoyl chloride is a highly reactive, bifunctional electrophile. Its handling presents a unique paradox: it contains both a nucleophilic secondary amine (position 4) and an electrophilic acid chloride (position 1). To prevent intermolecular self-polymerization (forming polyamides), it is almost exclusively maintained as the hydrochloride salt.

Removing unreacted starting material requires a strategy that exploits the drastic solubility difference between the hydrolyzed byproduct (4-(butylamino)benzoic acid) and your target ester/amide product under controlled pH conditions.

Phase 1: The "pH-Swing" Extraction Protocol (Standard Method)

Best for: Large-scale synthesis of Tetracaine or stable amide derivatives.

The most robust method to remove unreacted acid chloride is to deliberately hydrolyze it back to its parent acid, 4-(butylamino)benzoic acid , and then sequester that acid in the aqueous phase using high pH.

The Logic
  • Quench: Water converts the reactive acid chloride into 4-(butylamino)benzoic acid.

  • Ionization: At pH > 11, the benzoic acid deprotonates to form the water-soluble carboxylate anion.

  • Differentiation: Your target product (likely a basic ester/amide like Tetracaine) remains neutral (free base) and lipophilic at this pH, partitioning into the organic layer.

Step-by-Step Protocol

Reagents Required:

  • 10% NaOH solution (or 2M NaOH)

  • Organic Solvent: Dichloromethane (DCM) or Isopropyl Ether (IPE)

  • Brine (Saturated NaCl)

Procedure:

  • Quenching: Cool the reaction mixture to 0–5°C. Slowly add water (approx. 20% of reaction volume) to hydrolyze the unreacted 4-(butylamino)benzoyl chloride. Stir vigorously for 15 minutes. Note: Evolution of HCl gas may occur.

  • Acidification (Optional Wash): If your product is an ester (sensitive to base), first wash with dilute HCl (pH 2-3). The unreacted acid chloride hydrolyzes to the acid, which precipitates or stays suspended. This step is often skipped in favor of the direct alkaline wash if the product is stable.

  • Alkaline Extraction (The Critical Step):

    • Add organic solvent (DCM or IPE).

    • Slowly add 10% NaOH while monitoring pH. Target pH: 12–13.

    • Why? At pH 13, the 4-(butylamino)benzoic acid becomes Sodium 4-(butylamino)benzoate (highly water-soluble). The target product (e.g., Tetracaine) exists as the free base (organic soluble).

  • Separation: Transfer to a separatory funnel. Shake vigorously and allow layers to separate.[1]

    • Bottom/Top Layer (Organic): Contains Target Product.[2]

    • Opposite Layer (Aqueous): Contains Hydrolyzed Impurity (Benzoate salt).

  • Polishing: Wash the organic layer once with 10% NaOH to ensure complete removal of the acid, followed by a brine wash to remove excess base. Dry over anhydrous

    
    .[2]
    
Phase 2: Solid-Phase Scavenging (Sensitive/Small Scale)

Best for: High-value compounds, parallel synthesis, or acid-sensitive products.

If your product cannot withstand the harsh pH 13 conditions of the extraction protocol, use a polymer-supported scavenger to covalently bind the unreacted acid chloride.

Recommended Scavenger: PS-Trisamine (Tris(2-aminoethyl)amine polymer-bound) or PS-N-Methylpiperazine .

Protocol:

  • Stoichiometry: Calculate the theoretical excess of acid chloride. Add 3–4 equivalents of PS-Trisamine resin relative to the excess acid chloride.

  • Incubation: Add the resin directly to the reaction mixture (DCM or THF). Stir gently at room temperature for 1–2 hours.

    • Mechanism:[3][4][5] The primary amine on the resin reacts with the acid chloride to form a stable amide bond, tethering the impurity to the solid bead.

  • Filtration: Filter the mixture through a fritted glass funnel or a synthesis cartridge.

  • Result: The filtrate contains your purified product; the impurity remains trapped on the resin.

Phase 3: Troubleshooting & FAQs

Q1: I see a precipitate forming during the water quench. Is this my product?

  • Diagnosis: This is likely 4-(butylamino)benzoic acid (the hydrolyzed impurity).

  • Solution: Check the pH.[5][6] At neutral or slightly acidic pH (pH 4–6), this acid has low water solubility and will precipitate.

  • Fix: Adjust the pH to >11 with NaOH. The solid should dissolve into the aqueous layer as it converts to the sodium salt.

Q2: My product is an ester (Tetracaine). Won't NaOH hydrolyze it?

  • Risk Assessment: Ester hydrolysis is a risk at high pH and high temperature.

  • Mitigation: Perform the extraction quickly and at low temperature (0–5°C) . Sterically hindered esters (like Tetracaine) are relatively stable to cold, dilute base for the short duration of an extraction (10–15 mins). Avoid leaving the mixture in basic solution for extended periods.

Q3: The acid chloride seems to be polymerizing before I even use it. Why?

  • Root Cause: 4-(Butylamino)benzoyl chloride is an "amino-acid chloride." If it exists as a free base, the amine of one molecule attacks the acid chloride of another.

  • Prevention: Always store and handle this reagent as the Hydrochloride Salt . Do not wash the starting material with base prior to the reaction.[7] Ensure your reaction solvent is anhydrous.[1][4]

Q4: I have an emulsion during the NaOH wash.

  • Cause: The 4-(butylamino)benzoic acid is amphoteric and can act as a surfactant at certain pH levels.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (salting out).

    • Filter the mixture through a pad of Celite if fine solids are stabilizing the emulsion.

    • Add a small amount of Methanol (demulsifier), though this may increase solubility of the impurity in the organic phase.

Visual Guide: Purification Logic Flow

WorkupLogic Start Crude Reaction Mixture (Product + Unreacted Acid Chloride) Quench Step 1: Quench with Water R-COCl → R-COOH + HCl Start->Quench Hydrolysis PH_Adjust Step 2: Adjust pH to > 12 (Using 10% NaOH) Quench->PH_Adjust Ionization Separation Step 3: Liquid-Liquid Extraction (DCM / Water) PH_Adjust->Separation Org_Layer Organic Layer Contains: Target Product (Free Base) Separation->Org_Layer Lipophilic Species Aq_Layer Aqueous Layer Contains: Sodium 4-(butylamino)benzoate Separation->Aq_Layer Hydrophilic Anions Dry Dry (MgSO4) & Concentrate Org_Layer->Dry Final Purified Product Dry->Final

Figure 1: Decision logic for the alkaline extraction of unreacted acid chlorides.

Solubility Data Reference
SpeciespH ConditionStateSolubility Phase
4-(Butylamino)benzoyl chloride N/A (Reactive)ElectrophileReacts with Water
4-(Butylamino)benzoic acid Acidic (pH < 3)Cation (

)
Water Soluble
4-(Butylamino)benzoic acid Neutral (pH 4–7)Zwitterion/NeutralPrecipitate / Low Solubility
4-(Butylamino)benzoic acid Basic (pH > 10)Anion (

)
Water Soluble (Aqueous)
Tetracaine (Product) Basic (pH > 10)Free BaseOrganic Soluble (DCM)
References
  • BenchChem. (2025).[1][8] Purification strategies for removing benzyl chloride and derivatives from reaction mixtures.[1][8][9] Retrieved from

  • ChemicalBook. (2025).[8] 4-(Butylamino)benzoic acid: Properties and Solubility Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 95946: 4-(Butylamino)benzoic acid. Retrieved from [10]

  • Sigma-Aldrich. (2025). Product Specification: 4-(Butylamino)benzoic acid, 97%.[11] Retrieved from

  • Biotage. (2025).[8] Solid Supported Scavengers: PS-Trisamine User Guide. Retrieved from

Sources

Troubleshooting rapid hydrolysis of 4-(Butylamino)benzoyl chloride in humid conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(butylamino)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this moisture-sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction: The Challenge of Hydrolysis

4-(Butylamino)benzoyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the 4-(butylamino)benzoyl moiety. However, like all acyl chlorides, it is highly susceptible to hydrolysis, a reaction with ambient moisture that can compromise experimental outcomes. This guide provides a comprehensive framework for understanding and mitigating this rapid degradation.

The primary degradation pathway is the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride. This proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the corresponding carboxylic acid, 4-(butylamino)benzoic acid, and hydrochloric acid.[1][2] The electron-donating nature of the butylamino group is expected to increase the electron density on the carbonyl carbon, potentially influencing the rate of hydrolysis compared to unsubstituted benzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using 4-(butylamino)benzoyl chloride. What is the likely cause?

A1: Low reaction yields are a common issue when working with reactive reagents like 4-(butylamino)benzoyl chloride. The most probable cause is the premature hydrolysis of the acyl chloride due to the presence of moisture in your reaction setup. Acyl chlorides react readily with even trace amounts of water, converting the starting material into the unreactive 4-(butylamino)benzoic acid.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas.[4]

  • Use Dry Solvents: Solvents must be freshly dried and deoxygenated. The use of a solvent drying system or freshly opened anhydrous solvents is recommended.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox.[5]

  • Reagent Quality: Ensure your 4-(butylamino)benzoyl chloride has not been previously exposed to moisture. It should be a clear or slightly colored liquid or solid. If it appears cloudy or has significant solid precipitate (the carboxylic acid), it may have already hydrolyzed.

Q2: I observe a white precipitate forming in my stock bottle of 4-(butylamino)benzoyl chloride. What is it and is the reagent still usable?

A2: The white precipitate is almost certainly 4-(butylamino)benzoic acid, the product of hydrolysis. Its formation indicates that the reagent has been exposed to moisture.

The usability of the remaining reagent depends on the extent of hydrolysis and the tolerance of your reaction to the presence of the carboxylic acid and HCl. For many applications requiring high purity and stoichiometry, the reagent should be purified by distillation or discarded. For less sensitive reactions, a larger excess of the acyl chloride may be used to compensate for the hydrolyzed portion, but this can complicate purification.

Q3: How can I confirm that my 4-(butylamino)benzoyl chloride has hydrolyzed?

A3: Several analytical techniques can confirm hydrolysis:

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the acyl chloride will show characteristic signals. Upon hydrolysis, new signals corresponding to the carboxylic acid will appear. Notably, the chemical shifts of the aromatic protons adjacent to the carbonyl group will change. The carboxylic acid proton will also appear as a broad singlet, typically downfield.

  • FTIR Spectroscopy: The carbonyl (C=O) stretching frequency of the acyl chloride is typically found at a higher wavenumber (around 1770-1800 cm⁻¹) than the corresponding carboxylic acid (around 1700-1725 cm⁻¹).[6] A shoulder or a new peak appearing at the lower wavenumber is indicative of hydrolysis. In-situ FTIR can be used to monitor this in real-time.[6]

  • Thin Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the acyl chloride. A TLC analysis will show a new spot with a lower Rf value corresponding to the hydrolysis product.

In-Depth Troubleshooting Guides

Issue 1: Rapid Degradation of 4-(Butylamino)benzoyl Chloride Upon Dissolution in Solvent

Symptoms:

  • A noticeable fuming (HCl gas) when the reagent is added to the solvent.

  • The solution becomes cloudy or a precipitate forms shortly after dissolution.

  • Immediate loss of reactivity in subsequent steps.

Root Cause Analysis: This is a classic sign of wet solvent. Even solvents labeled "anhydrous" can absorb moisture from the atmosphere if not handled and stored correctly.

Detailed Mitigation Protocol:

  • Solvent Purification:

    • Selection of Drying Agent: Choose a drying agent that is compatible with your solvent and provides the required level of dryness. Molecular sieves (3Å or 4Å) are generally a good choice for a wide range of organic solvents.[7]

    • Drying Procedure: Stir the solvent over the activated drying agent for several hours, or pass it through a column of activated alumina. For particularly sensitive reactions, distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, CaH₂ for hydrocarbons and chlorinated solvents) under an inert atmosphere is recommended.

    Drying AgentSuitable SolventsIncompatible WithCapacitySpeed
    Molecular Sieves (3Å, 4Å) Most common organic solvents-HighModerate
    Calcium Hydride (CaH₂) Hydrocarbons, ethers, estersAlcohols, acids, ketonesHighModerate
    Sodium/Benzophenone Ethers, hydrocarbonsHalogenated solvents, ketones, estersHighFast
    Anhydrous MgSO₄ General pre-drying-HighFast
    Anhydrous Na₂SO₄ General pre-drying-LowSlow
  • Experimental Workflow for Handling Anhydrous Solvents: The following workflow illustrates the proper transfer of a dry solvent into a reaction flask under an inert atmosphere.

    workflow cluster_setup Inert Atmosphere Setup cluster_transfer Solvent Transfer A Reaction Flask (Flame-dried) B Septum A->B Seal C Nitrogen Balloon/Line B->C Purge F Reaction Flask D Anhydrous Solvent Bottle E Dry Syringe D->E Withdraw Solvent E->F Transfer Solvent

    Workflow for anhydrous solvent transfer.
Issue 2: Inconsistent Reaction Kinetics and Byproduct Formation

Symptoms:

  • Reaction times vary significantly between batches.

  • Formation of unexpected byproducts, particularly those resulting from side reactions with the hydrolyzed starting material.

Root Cause Analysis: Inconsistent levels of moisture are being introduced during the reaction, leading to a variable concentration of the active acyl chloride. The generated HCl from hydrolysis can also catalyze side reactions.

Detailed Monitoring and Control Protocol:

  • In-situ Reaction Monitoring with FTIR Spectroscopy:

    • Principle: Attenuated Total Reflectance (ATR) FTIR probes can be inserted directly into the reaction mixture to monitor the concentration of key species in real-time.

    • Experimental Setup:

      • Assemble the reaction under an inert atmosphere.

      • Insert a clean, dry ATR-FTIR probe into the reaction flask through a sealed port.

      • Record a background spectrum of the solvent before adding the 4-(butylamino)benzoyl chloride.

      • Add the acyl chloride and begin spectral acquisition.

    • Data Interpretation: Monitor the disappearance of the acyl chloride carbonyl peak (~1770-1800 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (~1700-1725 cm⁻¹). This allows for precise determination of the rate of hydrolysis and the concentration of the active reagent.[6]

    ftir_monitoring cluster_reaction Reaction Vessel Reactants Reactants FTIR_Probe ATR-FTIR Probe Spectrometer Spectrometer FTIR_Probe->Spectrometer Fiber Optic Cable Computer Computer Spectrometer->Computer Data Acquisition Concentration_vs_Time Concentration vs. Time Plot Computer->Concentration_vs_Time Analysis

    In-situ FTIR reaction monitoring setup.
  • Quantitative ¹H NMR (qNMR) for Stoichiometric Assessment:

    • Principle: By integrating the signals of the starting material and the hydrolysis product against a known internal standard, the exact concentration of each can be determined.[8]

    • Protocol:

      • Carefully withdraw a small aliquot of the reaction mixture under inert atmosphere.

      • Quench the reaction in the aliquot (e.g., by adding a large excess of a non-nucleophilic base or by rapid derivatization).

      • Prepare an NMR sample with a known concentration of an internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene).

      • Acquire a quantitative ¹H NMR spectrum, ensuring complete relaxation of the signals (long relaxation delay, D1).

      • Integrate the distinct signals of the acyl chloride, the carboxylic acid, and the internal standard to calculate their respective concentrations.

Best Practices for Storage and Handling

  • Storage: Store 4-(butylamino)benzoyl chloride in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[9] For long-term storage, refrigeration in a desiccator is recommended.[7]

  • Handling: Always handle this reagent in a well-ventilated fume hood or a glovebox.[4][5] Use dry, clean syringes and needles for transfers. It is advisable to use a positive pressure of inert gas when transferring the liquid to prevent air from entering the bottle.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Acyl chlorides are corrosive and lachrymatory.[10]

By implementing these rigorous handling procedures and utilizing modern analytical techniques for monitoring, the challenges associated with the rapid hydrolysis of 4-(butylamino)benzoyl chloride can be effectively managed, leading to more reproducible and successful experimental outcomes.

References

  • 4-(Dimethylamino)
  • Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.
  • Separation of 4-Butoxybenzoyl chloride on Newcrom R1 HPLC column. (n.d.). Newcrom. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Acyl Chlorides Revision Notes. (2025). Save My Exams.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • Handling air-sensitive reagents AL-134. (n.d.). Sigma-Aldrich.
  • How can I separate carboxylic acid and chloride by HPLC? (2020).
  • Chromatographic separations of aromatic carboxylic acids. (1995).
  • Acyl Chlorides and Acid Anhydrides. (n.d.). Chemrevise.
  • 4-tert-Butylbenzoyl chloride 98 1710-98-1. (n.d.). Sigma-Aldrich.
  • GUIDELINES FOR SAFE LABORATORY PRACTICES. (2020). Yale University.
  • Reactions of Acyl Chlorides with W
  • In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–M
  • Chromatographic separations of aromatic carboxylic acids. (1995).
  • Proper Storage of Chemicals in Laboratories. (2021).
  • Benzoyl chloride. (n.d.). NIST WebBook.
  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough.
  • BENZOYL CHLORIDE, 98-88-4, Acid Halides. (n.d.). Loba Chemie.
  • Storage of Laboratory Chemicals. (n.d.). Indiana University.
  • 4-(Butylamino)benzoic acid 97 4740-24-3. (n.d.). Sigma-Aldrich.
  • 4-Oxo-4-(phenylamino)butanoyl chloride. (n.d.). BLD Pharm.
  • Benzoyl Chloride. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Infrared spectrum of benzoyl chloride adsorbed on CaA zeolite. (1991). Journal of the Chemical Society, Faraday Transactions.
  • Infrared spectra of substituted benzoyl chlorides and benzoyl bromides. Explanation of the anomalous carbonyl band-splittings. (1964). Proceedings of the Indian Academy of Sciences - Section A.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic acid in Levetiracetam Oral Solution Drug Product Formul
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. (2023).
  • Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran. (2020). European Journal of Organic Chemistry.
  • 1H NMR study of the hydrolysis of N-acylhydroxy[2H]methylpyrroles. (1993). Journal of the Chemical Society, Perkin Transactions 1.
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011). Molecules.
  • Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. (2014). Molecules.
  • Intricate kinetics: in situ FTIR-spectroscopy discloses a phase change during ionic liquid synthesis. (2014). Physical Chemistry Chemical Physics.
  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (2012).

Sources

Optimizing temperature controls for exothermic reactions of benzoyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamics & Kinetic Control of Benzoyl Chloride Acylations[1]

Welcome to the High-Energy Chemistry Support Center.

This guide addresses the critical thermal risks associated with Benzoyl Chloride (BzCl) . Unlike standard reagents, BzCl combines high electrophilicity with significant enthalpy release (


), creating a narrow window between optimal yield and thermal runaway.[1]

Below you will find troubleshooting modules, optimized protocols, and engineering controls designed to prevent "heat kicks" and maximize selectivity.

Module 1: Critical Safety & Thermal Runaway (Troubleshooting)
Q: Why do I see a sudden temperature spike after I stop dosing?

Diagnosis: You are operating in a Reaction-Controlled regime rather than a Dosing-Controlled regime. The Science: This is the "Accumulation" phenomenon. If your dosing rate exceeds the reaction rate (often due to low initial temperature or inadequate mixing), unreacted BzCl accumulates in the reactor. Once the reaction "ignites" (kinetic activation), all that accumulated energy releases simultaneously, overwhelming the cooling jacket. Corrective Action:

  • Calculate the Damköhler Number (

    
    ):  Ensure 
    
    
    
    (Reaction rate > Mixing/Dosing rate).
  • Stop-and-Check: Pause dosing after 5% addition. If no exotherm is observed, do not proceed . Check catalyst activity or initial temperature.

Q: My reactor pressure is triggering alarms despite normal temperatures.

Diagnosis: HCl gas evolution exceeding scrubber capacity or "foaming" in biphasic systems. The Science: In Schotten-Baumann conditions (BzCl + Amine/Alcohol + Base), the neutralization of HCl is exothermic. If the base (e.g., NaOH) addition lags behind the acylation, HCl gas forms instead of salt, pressurizing the headspace. Corrective Action:

  • Synchronized Dosing: Link the base addition pump to the BzCl feed to maintain pH 8–10 continuously.

  • Headspace Sweep: Ensure a nitrogen sweep is active to clear HCl to the scrubber.

Q: What is the "Black Particle" formation in my clear distillate?

Diagnosis: Thermal decomposition or polymerization of impurities. The Science: While pure BzCl is stable, contact with trace metals (Fe, Al) from corroded reactor walls can catalyze Friedel-Crafts-like self-acylation or polymerization, which is highly exothermic and produces dark tars. Corrective Action:

  • Passivation: Ensure Hastelloy or Glass-lined reactors are used. Avoid Stainless Steel 316 if HCl is present at

    
    .[1]
    
Module 2: Visualizing the Hazard (Logic & Pathways)
Diagram 1: Thermal Runaway Feedback Loop

This logic gate illustrates how "Accumulation" leads to loss of containment.

ThermalRunaway Start Start Dosing BzCl CheckTemp Is T_rxn > T_activation? Start->CheckTemp ReactionStarts Reaction Consumes BzCl (Heat Released) CheckTemp->ReactionStarts Yes Accumulation BzCl Accumulates (Potential Energy Stored) CheckTemp->Accumulation No (Too Cold) Safe Safe Operation (Dosing Controlled) ReactionStarts->Safe Heat Removed Accumulation->Start Dosing Continues Trigger Sudden T Rise or Mixing Improvement Accumulation->Trigger Critical Mass Reached Runaway THERMAL RUNAWAY (Q_gen > Q_cool) Trigger->Runaway Rapid Release

Caption: Accumulation of unreacted Benzoyl Chloride due to low temperature is the primary cause of delayed thermal runaway.

Module 3: Optimized Protocol (Schotten-Baumann Acylation)

Objective: Maximize amide/ester yield while managing the


 exotherm.

Key Parameters:

  • Target Temperature:

    
     to 
    
    
    
    (Initial), allowing ramp to
    
    
    .
  • pH Control: 8.5 – 10.0 (Prevents hydrolysis of BzCl while neutralizing HCl).[1]

  • Dosing Strategy: Semi-batch.

Step-by-Step Methodology:

  • Charge Phase A (Aqueous):

    • Load reactor with amine/alcohol substrate and 1.1 equivalents of Base (e.g., 10% NaOH).

    • Cooling: Engage jacket cooling to

      
      .
      
    • Checkpoint: Verify pH is

      
      .
      
  • Charge Phase B (Organic):

    • Dissolve Benzoyl Chloride in an inert solvent (DCM or Toluene) if neat addition is too viscous.[1]

    • Note: Neat BzCl addition is preferred for kinetics but requires high-precision pumps.

  • Active Dosing (The Critical Step):

    • Begin adding BzCl dropwise.

    • Monitor:

      
       must not exceed 
      
      
      
      .[1]
    • Monitor: pH must not drop below 8. If it does, pause BzCl and add base.

    • Why? Low pH accelerates hydrolysis (yield loss) and HCl gas evolution.[1] High Temp accelerates side reactions (anhydride formation).[1]

  • Quench & Workup:

    • Stir for 30 mins at ambient temp.

    • Add dilute HCl to neutralize excess base (careful: exotherm).[1]

    • Separate phases.

Table 1: Thermodynamic Data for Process Engineering
ParameterValueSignificanceSource


High risk of runaway if water enters storage.[1][1]


Extreme fire load contribution.[1][2]
Flash Point

(

)
Process temp must stay

to maintain safety margin.
[3]
Boiling Point

High boiler; difficult to remove by simple distillation.[3]
Incompatibility Water, Alcohols, Amines, DMSOViolent reaction; DMSO mixtures can explode.[1][3]
Module 4: Engineering Controls & Equipment
Diagram 2: Safe Reactor Setup (Biphasic)

This schematic details the required hardware interlocks for safe acylation.

ReactorSetup BzCl_Tank BzCl Feed (Dry N2 Blanket) Pump Dosing Pump (Interlocked) BzCl_Tank->Pump Reactor Reactor (Glass-Lined) Pump->Reactor Slow Add Reactor->Pump Stop if T > 10C Scrubber Caustic Scrubber (HCl Capture) Reactor->Scrubber Off-gas (N2 + HCl) Cooling Cryostat/Chiller (-20C Capacity) Cooling->Reactor Heat Removal pH_Probe pH Sensor pH_Probe->Pump Stop if pH < 8 pH_Probe->Reactor Monitoring

Caption: Hardware interlocks (dotted red lines) are mandatory to prevent accumulation and pressure events.

Equipment Checklist:
  • Reactor Material: Glass-lined or Hastelloy C-22. Avoid 304/316 SS due to chloride stress corrosion cracking.

  • Agitation: High-torque impeller (Pitched blade) required.[1] Poor mixing creates "hot spots" where BzCl concentration is high, leading to impurities (dimers).

  • Relief System: Burst disk sized for two-phase flow (foaming), not just single-phase gas venting.

References
  • NIST Chemistry WebBook. Benzoyl chloride: Thermochemistry Data (Heat of Hydrolysis). National Institute of Standards and Technology. Link

  • Cheméo. Chemical Properties of Benzoyl chloride (Enthalpy of Combustion).Link[1]

  • NOAA CAMEO Chemicals. Benzoyl Chloride Safety Data Sheet & Reactivity Profile. National Oceanic and Atmospheric Administration.[2] Link

  • Bretherick's Handbook of Reactive Chemical Hazards. Benzoyl Chloride Reactivity with DMSO/Amides. (Cited via general chemical safety databases).[1]

Sources

Dealing with color degradation in 4-(Butylamino)benzoyl chloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Color Degradation & Stability in 4-(Butylamino)benzoyl Chloride Solutions
Executive Summary & Diagnostic Triage

The Core Problem: 4-(Butylamino)benzoyl chloride (4-BABC) is a "Janus" molecule—it possesses both a nucleophilic amine and an electrophilic acid chloride on the same scaffold.[1] This inherent duality makes it prone to self-polymerization (intermolecular condensation) and oxidation .

If your solution is changing color, it is undergoing one of three specific degradation pathways. Use the table below to diagnose your immediate issue.

SymptomColor ProfileDiagnosisRoot CauseRecoverable?
Pink / Red Light Rose to Deep MagentaOxidative Stress Oxidation of the secondary amine (N-oxide or diazo formation).[1]Yes (if mild)
Yellow / Brown Straw to Dark AmberThermal Decomposition Excess Thionyl Chloride or charring from high heat.Maybe (Distillation)
Cloudy / White Milky SuspensionHydrolysis Moisture ingress reverting chloride to parent acid.No (Reprocess)
Viscous / Gummy Dark TarPolymerization Self-condensation (Amine attacking Acyl Chloride).[1]No (Discard)
The Mechanics of Degradation (Visualized)

Understanding why your reagent is degrading is the first step to fixing it. The diagram below illustrates the competing pathways between your desired reaction and the degradation products.

G Start 4-(Butylamino)benzoic Acid Active 4-(Butylamino)benzoyl Chloride (Active Reagent) Start->Active + SOCl2 / Heat Hydrolysis Hydrolysis Product (White Precipitate) Active->Hydrolysis + H2O (Moisture) Oxidation Quinoid/N-Oxide Species (Pink/Red Color) Active->Oxidation + O2 (Air) Polymer Polyamide Oligomers (Viscous/Gummy) Active->Polymer Self-Reaction (Free Base Form)

Figure 1: The "Triangle of Instability" for amino-acid chlorides.[1] The active reagent must be protected from Moisture (Hydrolysis), Air (Oxidation), and Itself (Polymerization).[1]

Troubleshooting Guides & FAQs
Scenario A: "My solution turned pink/red within minutes."

Diagnosis: This is the classic signature of aromatic amine oxidation . Even trace amounts of oxygen can convert the butylamino group into colored quinoid impurities. While visually alarming, a light pink color often represents <0.5% impurity and may not affect robust downstream acylation.

Corrective Protocol:

  • Degas Solvents: Sparge all solvents (Toluene, DCM, or THF) with Argon or Nitrogen for 15 minutes prior to dissolution.

  • The HCl Shield: Ensure the compound exists as the Hydrochloride Salt (

    
    ) as long as possible.[1] The protonated amine is resistant to oxidation. Only liberate the free base immediately before the coupling step.
    
  • Add Scavengers: If your downstream chemistry permits, add a trace of BHT (Butylated hydroxytoluene) to the solvent.

Scenario B: "The solution is turning dark yellow/brown and smells acrid."

Diagnosis: This is likely residual Thionyl Chloride (


)  or thermal decomposition.
  • Yellow color often comes from elemental sulfur or sulfur chlorides trapped in the matrix.

  • Darkening indicates the formation of degradation tars.

Corrective Protocol (Azeotropic Wash): Do not just evaporate.[2] You must chase off the impurities.[3][4]

  • Dissolve the crude acid chloride in Dry Toluene .

  • Rotary evaporate to dryness.

  • Repeat 3 times. This "azeotropic distillation" drags out residual

    
     and HCl, which catalyze degradation.
    
Scenario C: "I have a gummy residue instead of a clean solid/liquid."

Diagnosis: Self-Polymerization . You likely allowed the "Free Base" amino acid chloride to sit in solution too long.

  • Mechanism:[5][6][7][8] The amine of Molecule A attacked the acid chloride of Molecule B.

Prevention (The "In-Situ" Rule): Never store the free base 4-(butylamino)benzoyl chloride.[1]

  • Method: Generate the acid chloride using

    
    , strip the solvent, and immediately  dissolve in the next reaction solvent containing your nucleophile.
    
  • Time Limit: Use within 30 minutes of generation.

Field-Proven Experimental Protocols
Protocol 1: Synthesis of Stable Hydrochloride Salt

Use this method if you need to store the reagent for >1 hour.

  • Suspend 10.0 g of 4-(butylamino)benzoic acid in 50 mL of dry Toluene.

  • Add 15 mL Thionyl Chloride (

    
    ) dropwise.
    
  • Reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and solution clarifies.
  • Concentrate under vacuum to remove bulk

    
    .
    
  • Re-dissolve in 20 mL fresh Toluene and concentrate again (Repeat 2x).

  • Crystallize: If a solid is required, dissolve in minimum hot Toluene and add Hexane. The precipitate is the Hydrochloride Salt of the acid chloride.

    • Storage: Store under Argon at -20°C.

Protocol 2: Solvent Compatibility Matrix

Choosing the wrong solvent accelerates color degradation.

SolventSuitabilityNotes
Toluene Excellent Best for azeotropic removal of impurities.[1] Stable.
DCM Good Good solubility, but wet DCM causes rapid hydrolysis.
THF Poor Often contains peroxides (pink color risk) and absorbs water.
DMF Dangerous Can react violently with acid chlorides (Vilsmeier-Haack type side reactions).[1]
References & Authority
  • Synthesis of Tetracaine (Intermediate Context):

    • Source: CN102731333B (Patent). "Method for preparing tetracaine."

    • Relevance: Details the industrial generation of 4-(butylamino)benzoyl chloride from the acid and thionyl chloride in toluene.

    • URL:[1]

  • Amino Acid Chloride Stability:

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

    • Relevance: General protocols for handling unstable acid chlorides and preventing self-condensation.

    • URL:[1]

  • Colorimetric Analysis of Amine Oxidation:

    • Source: ResearchGate.[9] "Colour change of various amino acids..."

    • Relevance: Validates that aromatic amines turn pink/purple (Ruhemann's purple analogues) upon oxidative stress or reaction with impurities.

    • URL:[1]

  • Benzoyl Chloride Handling & Safety:

    • Source: Carl Roth Safety Data Sheet (Benzoyl Chloride).

    • Relevance: Establishes baseline safety and hydrolysis risks for benzoyl chloride derivatives.

    • URL:[1]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Butylamino)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 4-(Butylamino)benzoyl Chloride in Synthesis and the Importance of Its Characterization

4-(Butylamino)benzoyl chloride is a bifunctional molecule of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility stems from the presence of two reactive moieties: a secondary amine and an acyl chloride. The acyl chloride provides a reactive handle for acylation reactions, while the butylamino group can be a key pharmacophore or a site for further functionalization.

Accurate and unambiguous characterization of such molecules is paramount in drug development and quality control. Mass spectrometry is an indispensable tool for confirming molecular weight and elucidating the structure of synthetic intermediates and final products. Understanding the fragmentation pattern of 4-(butylamino)benzoyl chloride is crucial for its confident identification in complex reaction mixtures and for distinguishing it from potential isomers and byproducts.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-(butylamino)benzoyl chloride under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will dissect the fragmentation pathways based on the fundamental principles of mass spectrometry and compare them with the fragmentation of structurally related molecules to provide a comprehensive understanding of its behavior in the gas phase. This comparative approach, supported by established fragmentation mechanisms, will equip researchers with the necessary knowledge for reliable structural confirmation.

Predicted Fragmentation Patterns of 4-(Butylamino)benzoyl Chloride

The structure of 4-(butylamino)benzoyl chloride incorporates three key features that dictate its fragmentation: the aromatic ring, the butylamino group, and the benzoyl chloride moiety. The interplay of these groups under different ionization conditions will result in a characteristic mass spectrum.

Electron Ionization (EI) Mass Spectrometry

Under EI, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M+•) and subsequent fragmentation. The fragmentation of 4-(butylamino)benzoyl chloride is expected to be driven by the stability of the resulting fragments, primarily influenced by the aromatic ring and the heteroatoms (nitrogen and oxygen).

Key Predicted Fragmentation Pathways under EI:

  • Alpha-Cleavage of the Butyl Group: This is a dominant fragmentation pathway for aliphatic amines.[1] The cleavage of the C-C bond alpha to the nitrogen atom is expected to be a major fragmentation route. This would result in the loss of a propyl radical (•CH₂CH₂CH₃) to form a resonance-stabilized iminium ion.

  • Loss of Chlorine Radical: Acyl chlorides readily lose a chlorine radical (•Cl) to form a stable acylium ion.[2] This will be a prominent fragmentation pathway.

  • Cleavage of the N-C(aryl) Bond: While less common than alpha-cleavage, cleavage of the bond between the nitrogen and the aromatic ring can occur.

  • Fragmentation of the Benzoyl Moiety: The resulting benzoyl-containing fragments can further fragment by losing carbon monoxide (CO).

  • McLafferty Rearrangement: The butyl group contains a γ-hydrogen, making a McLafferty-type rearrangement possible, leading to the elimination of butene.

Predicted Major Fragments in the EI Mass Spectrum of 4-(Butylamino)benzoyl Chloride:

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway
211/213[M]+•Molecular ion (presence of Cl isotope peak)
176[M - Cl]+Loss of a chlorine radical
148[M - Cl - CO]+Subsequent loss of carbon monoxide from the acylium ion
168[M - C₃H₇]+Alpha-cleavage of the butyl group
154[M - C₄H₉]+Loss of the butyl radical
120[C₇H₆NO]+Fragment containing the benzoyl and amino groups
106[C₇H₈N]+Fragment from cleavage of the C-N bond
77[C₆H₅]+Phenyl cation

Visualizing the EI Fragmentation Pathway:

EI_Fragmentation M [C₁₁H₁₄ClNO]+• m/z 211/213 F176 [C₁₁H₁₄NO]+ m/z 176 M->F176 - •Cl F168 [C₈H₈ClNO]+ m/z 168 M->F168 - •C₃H₇ (α-cleavage) F154 [C₇H₅ClNO]+ m/z 154 M->F154 - •C₄H₉ F148 [C₁₀H₁₄N]+ m/z 148 F176->F148 - CO ESI_Fragmentation MH [C₁₁H₁₅ClNO]+ m/z 212/214 F176 [C₁₁H₁₄NO]+ m/z 176 MH->F176 - HCl F139 [C₇H₅O]+ m/z 139 MH->F139 - C₄H₁₁N F74 [C₄H₁₂N]+ m/z 74 MH->F74 - C₇H₄ClO F148 [C₁₀H₁₄N]+ m/z 148 F176->F148 - CO

Caption: Predicted major ESI-MS/MS fragmentation pathways of protonated 4-(butylamino)benzoyl chloride.

Comparative Fragmentation Analysis

To further solidify our understanding, we will compare the predicted fragmentation of 4-(butylamino)benzoyl chloride with that of structurally related compounds.

Comparison with Benzoyl Chloride

Benzoyl chloride serves as a reference for the fragmentation of the acyl chloride moiety. Its EI mass spectrum is dominated by the molecular ion peak (m/z 140/142), the benzoyl cation (m/z 105) formed by the loss of a chlorine radical, and the phenyl cation (m/z 77) from the subsequent loss of CO. [3][4][5][6][7]This confirms that the loss of Cl and then CO are characteristic fragmentations of the benzoyl chloride group.

Comparison with n-Butylamine

The EI mass spectrum of n-butylamine is characterized by a weak molecular ion peak (m/z 73) and a base peak at m/z 30, which corresponds to the [CH₂=NH₂]+ ion formed through alpha-cleavage with the loss of a propyl radical. [1]This highlights the prevalence of alpha-cleavage in the fragmentation of the butylamino group.

Comparison with 4-(Butylamino)benzoic Acid

Replacing the acyl chloride with a carboxylic acid group in 4-(butylamino)benzoic acid significantly alters the fragmentation. Under ESI-MS/MS, the protonated molecule would readily lose water (H₂O) and carbon monoxide (CO). The fragmentation of the butyl group would still be a prominent feature.

Predicted Major Fragments in the ESI-MS/MS Spectrum of [4-(Butylamino)benzoic Acid + H]+:

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway
194[M + H]+Protonated molecular ion
176[M + H - H₂O]+Loss of water
148[M + H - H₂O - CO]+Subsequent loss of carbon monoxide
150[M + H - C₃H₆]+Loss of propene from the butyl group

This comparison demonstrates how a change in the functional group from acyl chloride to carboxylic acid alters the primary neutral losses observed in the mass spectrum.

Experimental Protocols

To acquire the mass spectra discussed in this guide, the following general protocols can be employed.

Sample Preparation
  • Solution Preparation: Dissolve a small amount (approximately 1 mg) of the solid compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Dilution: For ESI-MS, dilute the initial solution to a final concentration of approximately 1-10 µg/mL. For direct infusion EI-MS, a slightly higher concentration may be used.

Electron Ionization (EI) Mass Spectrometry Protocol
  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Ionization Energy: Standard 70 eV.

  • Source Temperature: Typically 200-250 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Acquire data in full scan mode to obtain a complete fragmentation pattern.

Electrospray Ionization (ESI) Mass Spectrometry Protocol
  • Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Solvent Flow Rate: 5-10 µL/min for direct infusion.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of 250-350 °C.

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]+.

  • MS/MS Analysis: Select the [M+H]+ ion as the precursor and subject it to collision-induced dissociation (CID) using argon or nitrogen as the collision gas. Vary the collision energy to observe the formation of different fragment ions.

Conclusion

The mass spectrometry fragmentation of 4-(butylamino)benzoyl chloride is predicted to be a rich tapestry of pathways dictated by its constituent functional groups. Under EI, expect to see prominent fragments arising from alpha-cleavage of the butyl group and the characteristic loss of chlorine and carbon monoxide from the benzoyl chloride moiety. In contrast, ESI-MS/MS of the protonated molecule is likely to be dominated by the loss of neutral molecules such as HCl, followed by fragmentation of the remaining structure.

By understanding these predicted patterns and comparing them to the known fragmentation of related molecules, researchers can confidently identify 4-(butylamino)benzoyl chloride in their analyses. This guide provides a solid foundation for the interpretation of its mass spectrum, aiding in the crucial task of structural verification in synthetic and medicinal chemistry.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). n-Butylamine. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Tetracaine HCl Synthesis: A Comparison of Melting Point Determination and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of an Active Pharmaceutical Ingredient (API) is only the first step. Rigorous validation is paramount to ensure the identity, purity, and quality of the final compound. This guide provides an in-depth comparison of analytical methodologies for validating the synthesis of Tetracaine HCl, a widely used local anesthetic. We will focus on the foundational technique of melting point determination and compare its utility against more advanced spectroscopic and chromatographic methods.

The Critical Role of Purity in Tetracaine HCl Synthesis

Tetracaine HCl, or 2-(Dimethylamino)ethyl 4-(butylamino)benzoate monohydrochloride, functions by blocking nerve impulses, making it a staple in topical and spinal anesthesia.[1] The efficacy and safety of such a potent API are directly linked to its purity. Impurities, which can arise from starting materials, by-products of the synthesis process, or degradation, can impact the drug's stability, bioavailability, and potentially introduce toxicity.[2][3]

The synthesis of Tetracaine HCl often involves multi-step reactions, such as the esterification of p-butylaminobenzoic acid with 2-dimethylaminoethanol, followed by conversion to the hydrochloride salt.[4][5] Each step presents an opportunity for impurity formation, necessitating robust analytical checkpoints.

Melting Point Determination: The First Line of Defense

Melting point determination is a fundamental and accessible technique for the initial assessment of a solid crystalline compound's purity.[6][7]

The Science Behind Melting Point Analysis

A pure, crystalline solid possesses a sharp, well-defined melting point. The presence of even minor impurities disrupts the crystal lattice structure, typically causing two observable effects: a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, provides a reliable, qualitative indicator of purity.[6][8] Therefore, in pharmaceutical quality control, melting point analysis serves as a rapid and trusted initial check.[6][9]

Workflow for Purity Validation via Melting Point

The following diagram illustrates the decision-making process when using melting point as a primary validation tool after the synthesis and purification of Tetracaine HCl.

cluster_0 Synthesis & Purification cluster_1 Melting Point Validation cluster_2 Outcome Synthesis Synthesize Crude Tetracaine HCl Purification Recrystallization / Purification Synthesis->Purification MP_Analysis Perform Melting Point Determination (MP) Purification->MP_Analysis Decision Result within USP Spec? (e.g., Sharp, 147-150°C) MP_Analysis->Decision Pass Proceed to Further Characterization (HPLC, NMR) Decision->Pass Yes Fail Repurify Sample Decision->Fail No Fail->Purification Re-evaluate Purification Step

Caption: Workflow for initial validation of Tetracaine HCl synthesis using melting point.

Experimental Protocol: USP Class I Melting Range

This protocol aligns with the standards for melting point determination as a key identity test.

Objective: To determine the melting range of synthesized Tetracaine HCl and compare it to the United States Pharmacopeia (USP) standard.

Materials:

  • Synthesized Tetracaine HCl (dried)

  • Melting point apparatus (capillary method)

  • Capillary tubes (thin-walled, sealed at one end)

  • USP Tetracaine Hydrochloride Reference Standard[10]

Procedure:

  • Sample Preparation: Finely powder the dried Tetracaine HCl sample. Pack the sample into a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.

  • Instrument Calibration: Before analysis, ensure the melting point apparatus is calibrated using certified reference standards with melting points bracketing the expected range of Tetracaine HCl.

  • Determination:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate to approach the expected melting point quickly (e.g., 10°C/min).

    • Approximately 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[11] A slow ramp rate is critical for accuracy.

    • Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting range.

  • Data Interpretation: Compare the observed melting range to the official specification. While various sources may list slightly different ranges, a common specification is approximately 147-150°C. Note that some pharmacopeial tests on derivatives may show different ranges, such as 130-132°C for a recrystallized thiocyanate precipitate.[10][12][13] A narrow range (e.g., < 2°C) close to the reference standard indicates high purity.

Comparative Analysis: Orthogonal Validation Methods

While melting point is an excellent screening tool, it is not quantitative and may not detect impurities with similar melting points. Therefore, orthogonal methods—techniques that measure different chemical or physical properties—are essential for comprehensive validation.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Principle: Provides quantitative data on the main component (assay) and detects and quantifies impurities.[3]

  • Why it's chosen: HPLC offers high sensitivity and specificity, allowing for the detection of trace-level impurities that would be missed by melting point analysis. A typical synthesis might report an HPLC purity of over 99%.[1][4]

  • Insight: The choice of column (e.g., C18), mobile phase, and detector (e.g., UV) is critical and must be developed and validated to ensure all potential impurities, including starting materials and by-products, are resolved from the main API peak.[15]

Spectroscopic Methods (NMR and FTIR)

Spectroscopy provides invaluable information about the chemical structure of the synthesized molecule, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by mapping the chemical environment of all hydrogen atoms. It can also be adapted for quantitative analysis (qNMR), offering an orthogonal method for purity assessment without the need for a specific reference standard for each impurity.[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule (e.g., ester C=O, aromatic C-H, amine N-H). The resulting spectrum serves as a unique "fingerprint" that can be compared to a reference standard to confirm the identity of the Tetracaine HCl.

Integrated Validation Strategy

A robust validation strategy does not rely on a single technique. Instead, it integrates multiple methods to build a complete picture of the synthesized API's identity, purity, and quality.

cluster_0 Initial Screening cluster_1 Structural Confirmation cluster_2 Quantitative Analysis Start Synthesized Tetracaine HCl MP Melting Point (Purity Check) Start->MP NMR NMR Spectroscopy (Identity) MP->NMR FTIR FTIR Spectroscopy (Identity) MP->FTIR HPLC HPLC (Purity & Assay) MP->HPLC Result Validated Tetracaine HCl API NMR->Result FTIR->Result HPLC->Result

Caption: An integrated workflow for the comprehensive validation of Tetracaine HCl.

Data Summary and Method Comparison

The following table provides a clear comparison of the primary validation techniques.

Parameter Melting Point Determination High-Performance Liquid Chromatography (HPLC) NMR / FTIR Spectroscopy
Primary Purpose Preliminary purity assessment & identity checkQuantitative purity & assayDefinitive structural identification
Principle Measures temperature of phase transitionChromatographic separationMeasures nuclear spin transitions (NMR) or molecular vibrations (FTIR)
Information Provided Purity (qualitative), Identity (presumptive)Purity (quantitative), Assay (quantitative)Chemical Structure, Identity (confirmatory)
Sensitivity Low (detects impurities >1-2%)High (can detect impurities at <0.05%)Moderate (NMR) to High (FTIR) for structural features
Throughput HighMediumMedium to Low
Cost (Instrument) LowHighVery High (NMR), Medium (FTIR)
Regulatory Standing Accepted as a standard identity test (e.g., USP)[10]Gold standard for purity and assay analysis[3]Required for structural elucidation and identity confirmation

Conclusion

Validating the synthesis of Tetracaine HCl requires a multi-faceted analytical approach. Melting point determination stands as an indispensable, rapid, and cost-effective first-pass method for assessing purity. Its observation of a sharp melting range that aligns with pharmacopeial standards provides a high degree of confidence in the purification process.

However, for the rigorous demands of pharmaceutical development, it must be complemented by orthogonal methods. HPLC provides the necessary quantitative data on purity and impurity profiles, while spectroscopic techniques like NMR and FTIR offer definitive confirmation of the molecular structure. By integrating these techniques, researchers and drug development professionals can construct a self-validating system that ensures the final Tetracaine HCl product is safe, effective, and of the highest quality.

References

  • USP Monographs: Tetracaine. USP29-NF24.
  • USP Monographs: Tetracaine Hydrochloride. uspbpep.com.
  • Tetracaine Hydrochloride Official Monograph. (2011).
  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
  • Tetracaine hydrochloride synthesis. ChemicalBook.
  • Study on the synthesis process of tetracaine hydrochloride. ResearchGate. Available at: [Link]

  • Preparation method of tetracaine hydrochloride. Google Patents.
  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. Available at: [Link]

  • Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. Available at: [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). ResearchGate. Available at: [Link]

  • Melting Point Determination. Analytical Testing Labs. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. Available at: [Link]

  • Measuring the Melting Point. Westlab Canada. Available at: [Link]

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Beyond the Basics: Acid Chlorides vs. Coupling Agents for Amide Bond Formation

[1][2][3][4]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals

The Amide Challenge: Precision vs. Scalability

The amide bond is the backbone of pharmaceutical chemistry, present in over 25% of marketed drugs.[1] However, the method of formation dictates not just yield, but the purity profile, cost structure, and scalability of the synthesis.

While Acid Chlorides represent the "Old Guard"—unmatched in raw electrophilicity and atom economy on scale—Coupling Agents (HATU, EDC, T3P) offer the "Precision" required for complex, chiral, and functionalized scaffolds. This guide dissects the causality behind selecting one over the other.

Mechanistic Divergence & Activation Pathways

To understand performance differences, we must look at the activation species.

  • Acid Chlorides: Rely on the formation of a highly reactive acyl chloride species.[2] The leaving group (

    
    ) is excellent, but the high reactivity leads to indiscriminate attacks (hydrolysis, racemization).
    
  • Coupling Agents (e.g., HATU): Rely on the formation of an "Active Ester" (OBt/OAt). This intermediate is reactive enough to couple with amines but stable enough to resist rapid hydrolysis and suppress racemization via neighbor-group participation.

Visualization: Activation Pathways

ReactionPathwaysCarboxylicAcidCarboxylic Acid(R-COOH)SOCl2Reagent:SOCl2 or (COCl)2CarboxylicAcid->SOCl2HATUReagent:HATU/DIPEACarboxylicAcid->HATUAcylChlorideAcyl Chloride(R-COCl)SOCl2->AcylChloride  -SO2, -HClKeteneKetene Intermediate(Racemization Risk!)AcylChloride->Ketene  Base promotedAmideFinal Amide(R-CO-NH-R')AcylChloride->Amide  Fast, ViolentActiveEsterActive Ester(R-CO-OAt)HATU->ActiveEster  ActivationActiveEster->Amide  ControlledAmineAmine(R'-NH2)Amine->Amide

Figure 1: Mechanistic divergence. Acid chlorides proceed via a high-energy acyl halide, risking ketene formation (racemization), while coupling agents utilize a stabilized active ester.

Critical Performance Comparison
A. Reactivity & Steric Hindrance [3]
  • Acid Chlorides: The acyl chloride is one of the most electrophilic species available. It is the method of choice for sterically hindered substrates (e.g., tertiary amines, bulky acids) where coupling agents often stall.

    • Insight: If HATU fails to push a reaction to completion after 24h, converting to the acid chloride (using Ghosez’s reagent for sensitive substrates) often solves the problem immediately.

  • Coupling Agents: HATU and PyBOP are highly reactive but bulky. They may struggle with extreme sterics compared to the small radius of a carbonyl chloride.

B. Racemization (Epimerization)
  • The Risk: Racemization typically occurs via the formation of an oxazolone (azlactone) intermediate or proton abstraction from the

    
    -carbon via a ketene mechanism.
    
  • Acid Chlorides: High risk. The strong basic conditions often required to neutralize HCl, combined with the high reactivity, favor oxazolone formation.

  • Coupling Agents: Low risk (specifically T3P, HATU, COMU). The active ester (e.g., -OAt in HATU) stabilizes the intermediate and accelerates the amine attack relative to the oxazolone formation rate.

    • Data Point: T3P (Propylphosphonic anhydride) is widely regarded as the "lowest epimerization" reagent, often showing <1% epimerization where EDC/HOBt might show 5-10%.

C. Scalability & Green Chemistry
  • Acid Chlorides: Preferred for Process Chemistry (>1 kg).

    • Why? Thionyl chloride (

      
      ) is cheap. The byproducts are gases (
      
      
      ,
      
      
      ) which are easily scrubbed, leaving a clean crude product.
    • Atom Economy: High.[4][5]

  • Coupling Agents: Preferred for Medicinal Chemistry (<100 g).

    • Why? Reagents like HATU are expensive (

      
      $) and have poor atom economy (molecular weight ~380 to activate a small acid). Removal of urea byproducts (from DCC/EDC) or phosphorous salts (from PyBOP) can complicate workup on large scales.
      
Data Summary: Head-to-Head
FeatureAcid Chloride Method Coupling Agent (HATU/EDC) T3P (Propylphosphonic anhydride)
Reactivity Extremely HighHigh (HATU) to Moderate (EDC)High
Racemization Risk High (Avoid for chiral acids)Low (HATU/HOAt)Very Low (Best in class)
Moisture Sensitivity High (Hydrolyzes rapidly)ModerateLow (T3P is 50% in EtOAc)
Atom Economy Excellent (if using

)
Poor (High mass byproducts)Good
Purification Simple (Evaporation)Difficult (Chromatography often needed)Simple (Water soluble wash)
Cost Low ($)High (

$)
Moderate (

)
Primary Use Case Scale-up, Achiral, Sterically hinderedDiscovery, Chiral, PeptidesScale-up, Chiral, Green Chem
Decision Matrix for Scientists

When should you switch from your standard HATU protocol?

DecisionTreeStartStart: Amide Bond FormationChiralIs the Carboxylic Acid Chiral(Enantiopure)?Start->ChiralScaleIs the Scale > 100g?Chiral->ScaleNoUseT3PUse T3P or HATU(Prevent Racemization)Chiral->UseT3PYes (Critical)StericIs the Amine/AcidExtremely Hindered?Scale->StericNoUseAcidClUse Acid Chloride(SOCl2 / Oxalyl Cl)Scale->UseAcidClYes (Cost/Purification)Steric->UseAcidClYes (Reactivity needed)UseMixedUse Mixed Anhydride(IBCF)Steric->UseMixedNo (Standard)

Figure 2: Strategic decision tree for selecting the optimal amidation method.

Experimental Protocols
Method A: Acid Chloride Activation (The "Clean" Scale-Up Route)

Best for: Achiral acids, scale-up, hindered substrates.

  • Activation: To a solution of Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.5 M) under

    
    , add Oxalyl Chloride  (1.2 equiv) dropwise.
    
  • Catalysis: Add DMF (1-2 drops, catalytic). Note: Gas evolution (

    
    ) will be vigorous.
    
  • Completion: Stir at RT for 1-2 hours. Evaporate solvent and excess oxalyl chloride to dryness (rotary evaporator).

    • Checkpoint: The residue is the crude Acid Chloride. Do not expose to air.

  • Coupling: Redissolve residue in DCM. Add the Amine (1.1 equiv) and Triethylamine (

    
    , 2.0 equiv) at 0°C.
    
  • Workup: Stir 1h. Wash with 1M HCl, then Sat.

    
    . Dry and concentrate.
    
    • Why this works: The only byproducts are volatile gases and water-soluble salts.

Method B: HATU Coupling (The "Gold Standard" for Discovery)

Best for: Chiral acids, peptides, library synthesis.

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add DIPEA (Hunig’s Base, 3.0 equiv). Stir for 5 min.

  • Activation: Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 10-20 min to form the Active Ester.

  • Coupling: Add Amine (1.1 equiv). Stir at RT for 1-12 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water/brine (3x) to remove DMF and urea byproducts.

    • Caution: HATU byproducts (tetramethylurea) are water-soluble but can be persistent.

References
  • Dunetz, J. R., et al. (2011).[5] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][3][6] Tetrahedron.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature.

  • Ghosez, L., et al. (1979). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications.

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